4,4'-Dimethoxystilbene
Description
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Structure
3D Structure
Properties
CAS No. |
4705-34-4 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-methoxy-4-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3- |
InChI Key |
CAWFCZIEFIQKRV-ARJAWSKDSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
Precision Photophysics: Fluorescence Quantum Yield of 4,4'-Dimethoxystilbene in Polar Solvents
Executive Summary
The fluorescence quantum yield (
In polar aprotic solvents like acetonitrile , 4,4'-DMS exhibits a robust fluorescence quantum yield of approximately 0.26 , with values rising to 0.32 in higher homologs like hexanenitrile. This guide details the mechanistic underpinnings of this enhanced emission, dissects the role of solvent polarity versus friction, and provides a validated protocol for the accurate experimental determination of
Fundamental Photophysics of 4,4'-DMS
The Competition: Radiative vs. Non-Radiative Decay
Upon excitation (
-
Fluorescence (
): Radiative decay back to the ground state. -
Photoisomerization (
): Rotation around the central ethylenic double bond toward a "phantom" perpendicular intermediate ( ), which subsequently decays non-radiatively to the cis or trans ground state.
Unlike "push-pull" stilbenes (e.g., 4-dimethylamino-4'-nitrostilbene) where Intramolecular Charge Transfer (ICT) dominates, 4,4'-DMS is symmetric. However, the electron-donating methoxy groups increase the double-bond character of the central linkage in the excited state, effectively raising the energy barrier (
The Barrier Height
-
Unsubstituted Stilbene: Low barrier (
kcal/mol), resulting in picosecond lifetimes and low . -
4,4'-DMS: Higher barrier (
kcal/mol depending on solvent model). This retardation of the twisting motion allows the radiative pathway ( ) to compete effectively, resulting in significantly higher quantum yields.
Visualization: The Decay Pathway
The following diagram illustrates the kinetic competition governing the quantum yield.
Caption: Kinetic scheme of 4,4'-DMS. The fluorescence yield depends on the ratio
Solvent Effects: Polarity and Viscosity Data[1][2]
The solvent environment impacts 4,4'-DMS through two distinct mechanisms: Dielectric Friction (polarity) and Viscous Drag (viscosity).
Quantitative Data Summary
The following table synthesizes experimental quantum yield (
| Solvent Class | Solvent | Viscosity ( | Mechanistic Insight | ||
| Polar Aprotic | Acetonitrile | 0.37 | 0.26 | 0.73 | High yield despite low viscosity; barrier is intrinsic. |
| Polar Aprotic | Hexanenitrile | 0.58 | 0.32 | 0.62 | Increased viscosity further hinders rotation, boosting |
| Polar Protic | Methanol | 0.54 | ~0.10 - 0.15* | N/A | Hydrogen bonding clusters create "slow" dielectric friction, complicating barrier crossing. |
| Non-Polar | Alkanes | Variable | < 0.10 | ~0.60 | Lower barrier in non-polar media facilitates rapid twisting (lower |
*Note: Values in alcohols exhibit strong dependence on temperature and specific hydrogen-bonding dynamics.
The "Nitrile Anomaly"
In n-alkyl nitriles (acetonitrile to decanenitrile), 4,4'-DMS behaves ideally. The barrier height remains constant across the series, and the increase in
Experimental Protocol: Measuring
Objective: Determine the absolute fluorescence quantum yield of 4,4'-DMS in acetonitrile using the Comparative (Williams) Method.
Reagents & Standards
-
Analyte: Trans-4,4'-dimethoxystilbene (>99% purity). Note: Protect from ambient light to prevent pre-isomerization.
-
Solvent: Spectroscopic grade Acetonitrile (MeCN).
-
Reference Standard: Quinine Sulfate in 0.1 M
( ) or 9,10-Diphenylanthracene in Cyclohexane ( ).-
Recommendation: Use Quinine Sulfate due to similar excitation region (~350 nm).
-
Step-by-Step Methodology
Step 1: Sample Preparation
-
Prepare a stock solution of 4,4'-DMS in MeCN.
-
Prepare a series of 5 dilutions such that the absorbance (
) at the excitation wavelength ( ) ranges from 0.01 to 0.10 .
Step 2: Absorbance Measurement
-
Blank the UV-Vis spectrophotometer with pure MeCN.
-
Measure the absorbance of each dilution at
. -
Repeat for the Reference Standard in its specific solvent.
Step 3: Fluorescence Measurement
-
Set the fluorometer excitation to
(same as Step 2). -
Collect emission spectra (integrated area
) for all samples.-
Emission Range: 330 nm – 550 nm.
-
Slit Widths: Keep constant (e.g., 2 nm) for all sample and reference measurements.
-
Step 4: Data Analysis
-
Plot Integrated Fluorescence Intensity (
) (y-axis) vs. Absorbance ( ) (x-axis). -
Calculate the slope (
) for both the sample ( ) and the reference ( ). -
Calculate
using the equation:
Where
Workflow Visualization
Caption: Comparative method workflow for determining quantum yield, ensuring correction for refractive index and concentration effects.
Applications & Significance
Understanding the
-
Polarity Probes: The sensitivity of the barrier height to solvent polarity allows 4,4'-DMS to function as a reporter for local dielectric environments in biological membranes.
-
Molecular Rotors: The viscosity dependence (in nitriles) validates its use as a microviscosity sensor.
-
Model Systems: It bridges the gap between barrierless rotors (like triphenylmethane dyes) and rigid fluorophores, providing a tunable system for testing Kramers' reaction rate theory.
References
-
Sivakumar, N., Hoburg, E. A., & Waldeck, D. H. (1989). Solvent dielectric effects on isomerization dynamics: Investigation of the photoisomerization of 4,4'-dimethoxystilbene and t-stilbene in n-alkyl nitriles. The Journal of Chemical Physics, 90(5), 2305-2316.
-
Zeglinski, D. M., & Waldeck, D. H. (1988). Evidence for dynamic solvent effects on the photoisomerization of this compound. The Journal of Physical Chemistry, 92(3), 692-701.
-
Sun, Y. P., Saltiel, J., Park, N. S., & Waldeck, D. H. (1991).[3] Application of the medium-enhanced barrier model to the photoisomerization dynamics of substituted stilbenes in n-alkane solvents. The Journal of Physical Chemistry, 95(25), 10336-10344.
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
Sources
4,4'-Dimethoxystilbene: Metabolic Stabilization & Pharmacophore Optimization in Cancer Research
[1]
Executive Summary
4,4'-Dimethoxystilbene (DMS) represents a critical structural evolution in the study of stilbenoid anticancer agents.[1] While Resveratrol (3,5,4'-trihydroxystilbene) exhibits pleiotropic anticancer effects, its clinical utility is severely compromised by rapid Phase II metabolism (glucuronidation/sulfation) at the 4'-hydroxyl position.[1]
DMS serves as a lipophilic, metabolically stable probe .[1] By replacing the hydroxyl groups with methoxy moieties, researchers can bypass rapid conjugation, significantly increasing plasma half-life and cellular permeability. This guide details the chemical rationale, synthesis, and experimental validation of DMS as a tool to study CYP1A1 inhibition and cytotoxicity in resveratrol-resistant phenotypes.
Part 1: The Chemical Rationale (Structure-Activity Relationship)
The transition from Resveratrol to this compound is not merely a functional group swap; it is a strategic blockade of metabolic soft spots.[1]
The "Resveratrol Paradox"
Resveratrol shows high potency in vitro but poor efficacy in vivo.[1] This is primarily due to the 4'-OH group, which is the preferred substrate for UDP-glucuronosyltransferases (UGTs).[1]
-
Resveratrol: Hydrophilic (LogP ~3.1), T1/2 < 15 mins.[1]
-
4,4'-DMS: Lipophilic (LogP ~4.8), Metabolic blockade at 4,4' positions.[1]
Mechanism of Action: CYP1A1 Inhibition
Unlike Resveratrol, which acts as a broad-spectrum antioxidant, methoxylated stilbenes like DMS are potent, selective inhibitors of Cytochrome P450 1A1 (CYP1A1) .
-
Bioactivation Blockade: CYP1A1 activates many pro-carcinogens (e.g., PAHs).[1] DMS inhibits this enzyme, preventing the conversion of environmental toxins into DNA-damaging agents.[1]
-
Suicide Inhibition: Evidence suggests methoxylated stilbenes can act as mechanism-based inactivators of CYP enzymes, superior to their hydroxylated counterparts.[1]
Visualization: Metabolic Blockade Logic
The following diagram illustrates how methoxylation prevents glucuronidation, forcing the molecule to remain in its active aglycone form.
Figure 1: Comparative metabolic fate of Resveratrol versus this compound.[1][2] The methoxy-capping prevents direct conjugation by UGTs.
Part 2: Experimental Protocols
Chemical Synthesis: The Wittig Reaction
The most reliable method to synthesize high-purity trans-4,4'-dimethoxystilbene is the Wittig reaction. This protocol favors the thermodynamically stable trans isomer.[1]
Reagents:
-
4-Methoxybenzyltriphenylphosphonium chloride (Phosphonium Salt)[1]
-
Sodium Methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)[1]
-
Anhydrous Methanol or THF
Step-by-Step Protocol:
-
Ylide Formation: In a dry round-bottom flask under N2 atmosphere, suspend 4-methoxybenzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF.
-
Deprotonation: Add base (NaOMe, 1.5 eq) dropwise at 0°C. The solution will turn distinctively yellow/orange, indicating ylide formation.[1] Stir for 30 mins.
-
Addition: Add 4-methoxybenzaldehyde (1.0 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]
-
Quench & Workup: Pour into ice water. Extract with DCM (3x).[1][5][6] Wash organic layer with brine, dry over MgSO4.[1][5]
-
Purification: Recrystallize from hot Ethanol to isolate the pure trans isomer (white needles/powder).
In Vitro Cytotoxicity Assay (MTT)
Note: DMS is highly lipophilic.[1] Standard MTT protocols must be modified to prevent precipitation in aqueous media.
-
Stock Preparation: Dissolve DMS in 100% DMSO to 100 mM.
-
Serial Dilution: Dilute in serum-free medium. Critical: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.[1]
-
Seeding: Seed cancer cells (e.g., MCF-7 or HL-60) at 5,000 cells/well in 96-well plates.
-
Incubation: Treat for 48–72 hours.
-
Readout: Add MTT reagent. Solubilize formazan crystals with DMSO (not SDS/water, as DMS might interfere).[1] Read absorbance at 570 nm.[1]
Part 3: Comparative Technical Data
The following table contrasts the physicochemical and biological properties of Resveratrol against this compound.
| Feature | Resveratrol (Natural) | This compound (Synthetic) | Impact on Research |
| Molecular Weight | 228.24 g/mol | 240.30 g/mol | Slight increase; negligible effect on steric bulk.[1] |
| LogP (Lipophilicity) | ~3.1 | ~4.8 | High: DMS crosses blood-brain barrier and cell membranes more efficiently.[1] |
| Metabolic Stability | Low (T1/2 < 15 min) | High (Resistant to UGTs) | DMS allows for sustained exposure studies.[1] |
| CYP1A1 Inhibition | Moderate (Competitive) | Potent (Mechanism-Based) | DMS is a superior probe for blocking carcinogen bioactivation.[1] |
| Solubility | Moderate (Ethanol/DMSO) | Low (Requires DMSO/Lipid carriers) | Formulation challenge in in vivo studies.[1] |
| Estrogenic Activity | Agonist/Antagonist (Mixed) | Marginal/None | DMS is "cleaner" regarding hormonal side-effects.[1] |
Signaling Pathway Interaction
DMS exerts its anticancer effects primarily through the intrinsic apoptotic pathway and inhibition of bioactivation enzymes.
Figure 2: Dual mechanism of action.[1] 1) Prevention of DNA damage via CYP1A1 inhibition.[1] 2) Induction of intrinsic apoptosis via mitochondrial depolarization.
References
-
Chun, Y. J., et al. (2001).[1] "Mechanism-based inhibition of human cytochrome P450 1A1 by rhapontigenin and resveratrol analogues."[1][7] Drug Metabolism and Disposition.
-
Mikstacka, R., et al. (2007).[1][7] "Inhibition of human recombinant cytochromes P450 CYP1A1 and CYP1B1 by trans-resveratrol methyl ethers." Molecular Nutrition & Food Research.
-
Sim, Y. C., et al. (2016).[1] "Resveratrol analogue 4,4'-dihydroxy-trans-stilbene potently inhibits cancer invasion and metastasis."[1] Scientific Reports.[1] (Note: Comparative reference for hydroxylated vs methoxylated analogues). [1]
-
Cardullo, N., et al. (2014).[1] "Quantification of the Resveratrol Analogs trans-2,3-Dimethoxy-stilbene and trans-3,4-Dimethoxystilbene in Rat Plasma." Molecules.
-
BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of 4-Hexyloxystilbene Derivatives via Wittig Reaction." (Adapted for Dimethoxy synthesis).[1]
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
Radical Cation Stability of 4,4'-Dimethoxystilbene in Oxidation Studies
[1][2]
Executive Summary
The radical cation of 4,4'-dimethoxystilbene (DMS
This guide details the mechanistic pathways of DMS oxidation, provides validated experimental protocols for its generation, and analyzes the kinetic factors governing its stability. These principles are directly transferable to the study of resveratrol analogues and charge-transfer mechanisms in conductive polymers.
Mechanistic Foundations
Electronic Stabilization
The stability of DMS
-
Resonance Effect: The methoxy groups act as "spin sinks," reducing the spin density at the
-carbons of the vinyl linkage. This lowers the activation energy for formation, resulting in an oxidation potential ( V vs. SCE) significantly lower than that of trans-stilbene ( V).[1] -
Reactivity Modulation: While stabilized, the radical cation remains reactive. The decay pathway is strictly controlled by the solvent environment:
Decay Pathways: Dimerization vs. Solvolysis
The following diagram illustrates the bifurcation of the reaction pathway based on environmental conditions.
Figure 1: Bifurcation of DMS radical cation decay.[1] In inert solvents, dimerization dominates (
Experimental Protocols
Protocol A: Cyclic Voltammetry (CV) Characterization
This protocol is designed to validate the reversibility and stability of the radical cation on the CV timescale.
Materials:
-
Analyte: this compound (2.0 mM).[1]
-
Solvent: Anhydrous Acetonitrile (MeCN), water content < 50 ppm.[1]
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
) or LiClO . -
Electrodes:
Workflow:
-
Solution Prep: Dissolve electrolyte in MeCN. Add DMS to reach 2 mM concentration.[1] Critical: Purge with Argon for 10 mins to remove O
, as oxygen can quench radical intermediates.[1] -
Pre-treatment: Cycle the potential between 0.0 V and +1.5 V at 100 mV/s until the background current is stable.
-
Data Acquisition:
-
Analysis: Observe the ratio of cathodic to anodic peak current (
).-
At slow scan rates (< 100 mV/s),
(Chemical reversibility is lost due to dimerization).[1] -
At fast scan rates (> 1000 mV/s),
(Radical cation is stable on the timescale of the scan).
-
Protocol B: Kinetic Determination via Spectroelectrochemistry
To determine the dimerization rate constant (
-
Generation: Apply a potential step to +1.1 V to generate DMS
.[1] -
Detection: Monitor absorbance at 425 nm or 530 nm (characteristic absorption bands of the radical cation).[1]
-
Relaxation: Switch to open circuit and record the decay of absorbance over time.
-
Calculation: Fit the absorbance decay to a second-order rate law:
Where is the molar absorptivity and is the path length.[1]
Quantitative Data Summary
The following table synthesizes kinetic and thermodynamic data from key literature sources (Bard, Steckhan).
| Parameter | Value | Conditions | Significance |
| +0.92 V vs. SCE | MeCN, 0.1 M LiClO | First electron transfer (formation of DMS | |
| +1.14 V vs. SCE | MeCN, 0.1 M LiClO | Oxidation of the dimer or dication formation.[1] | |
| MeCN, 25°C | Moderate rate; allows observation by fast CV.[1] | ||
| Pseudo-1st order | MeCN + 10 mM MeOH | Nucleophilic attack competes with dimerization.[1] | |
| Absorption | 425 nm, 530 nm | MeCN | Diagnostic bands for the radical cation.[1] |
Experimental Logic & Troubleshooting
The "Self-Validating" CV Check
Before running complex kinetics, perform a Scan Rate Diagnosis :
-
Observation: If the anodic peak (
) shifts positively by 30 mV for every 10-fold increase in scan rate, the system is under kinetic control (EC mechanism). -
Validation: If the peak potential becomes independent of scan rate at very high speeds (
10 V/s), you have successfully "outrun" the chemical reaction, isolating the pure electron transfer event.
Common Pitfalls
-
Water Contamination: Even trace water (nucleophile) will skew
measurements by introducing a competing hydrolysis pathway.[1] Always use molecular sieves in the electrolyte. -
Electrode Fouling: The tetralin dimer product can precipitate on the Pt surface.
-
Remedy: Polish the electrode between every 3 scans.
-
Diagram: Experimental Workflow
Figure 2: Step-by-step workflow for characterizing radical cation stability via Cyclic Voltammetry.
References
-
Steckhan, E. (1987).[1] "Spectroelectrochemical studies of olefins. 3. The dimerization mechanism of the this compound cation radical." Journal of the American Chemical Society, 100(11).
-
Chong, K. W., et al. (2018).[1][5][6] "Reactivity of Anodically Generated 4-Methoxystilbene Cation Radicals." The Journal of Organic Chemistry, 83(24), 15087-15100.[1][5][6] [1]
-
Bard, A. J., & Faulkner, L. R. (2001).[1] Electrochemical Methods: Fundamentals and Applications. Wiley.[1] (Standard reference for CV protocols described in Section 3).
-
Marant, et al. (2024).[1][7] "Dimerization pathways of resveratrol through radical–radical coupling." ResearchGate.[1][7] [1]
Sources
- 1. Showing Compound this compound (FDB006585) - FooDB [foodb.ca]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of Anodically Generated 4-Methoxystilbene Cation Radicals: The Influence of Ortho-Substituted Hydroxymethyl, Aminomethyl, and Carboxylic Acid Groups - UM Research Repository [eprints.um.edu.my]
- 6. Reactivity of Anodically Generated 4-Methoxystilbene Cation Radicals: The Influence of Ortho-Substituted Hydroxymethyl, Aminomethyl, and Carboxylic Acid Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Electronic Absorption Spectra of 4,4'-Dimethoxystilbene Derivatives
The following technical guide details the electronic absorption spectra of 4,4'-dimethoxystilbene derivatives. It is structured to provide actionable insights for researchers in photophysics, organic electronics, and drug discovery.
Executive Summary
This compound (4,4'-DMS) represents a canonical donor-
Fundamental Photophysics & Molecular Architecture
To interpret the spectra accurately, one must understand the electronic perturbations caused by the substituents.
The Auxochromic Effect
The stilbene backbone consists of two phenyl rings linked by an ethenylene bridge. In 4,4'-DMS, the methoxy (-OCH
-
Ground State (
): The lone pairs on the oxygen atoms conjugate with the -system, raising the energy of the HOMO. -
Excited State (
): The Lowest Unoccupied Molecular Orbital (LUMO) is less affected than the HOMO, resulting in a narrowed HOMO-LUMO gap compared to unsubstituted stilbene. -
Spectral Consequence: A distinct bathochromic (red) shift of the primary absorption band (
) and an increase in the molar extinction coefficient ( ).
Electronic Transition Diagram
The following diagram illustrates the energy modifications and resulting transitions.
Figure 1: Comparison of frontier orbital energy gaps between stilbene and 4,4'-DMS, illustrating the bathochromic shift mechanism.
Electronic Absorption Characteristics
Spectral Band Assignments
The absorption spectrum of 4,4'-DMS is dominated by two primary bands:
-
B-Band (Primary): Located in the near-UV (300–350 nm). This corresponds to the allowed
( ) transition. It is longitudinally polarized along the long axis of the molecule. -
C-Band (Secondary): Located in the deep UV (<250 nm). These are localized transitions within the benzene rings (similar to the
band of benzene).
Quantitative Spectral Data
The following table summarizes the absorption maxima (
| Solvent | Polarity Index ( | |||
| Hexane | 0.1 | 328 | ~28,000 | 265 |
| Acetonitrile | 5.8 | 332 | ~29,500 | 268 |
| Ethanol | 4.3 | 334 | ~30,000 | 270 |
| DMSO | 7.2 | 338 | ~31,000 | 272 |
Note: Cis-isomers typically exhibit a hypsochromic shift (blue shift) and significantly lower intensity due to steric hindrance preventing planarity.
Solvatochromism
4,4'-DMS exhibits positive solvatochromism. As solvent polarity increases, the excited Charge Transfer (CT) character is stabilized more than the ground state, leading to a red shift.
-
Mechanism: The methoxy groups facilitate intramolecular charge redistribution upon excitation. Polar solvents align around this dipole, lowering the energy of the
state. -
Diagnostic Utility: The magnitude of the shift (
nm from hexane to DMSO) validates the presence of the electron-donating substituents.
Advanced Photophysics: Isomerization & Radical Cations
Photoisomerization (Trans Cis)
Upon irradiation, 4,4'-DMS undergoes reversible isomerization.
-
Spectral Evolution: Irradiation at the trans-
(330 nm) leads to a decrease in the 330 nm peak and the emergence of a new, broader band around 265 nm (cis isomer). -
Isosbestic Points: Well-defined isosbestic points (typically near 285 nm) indicate a clean two-component system without side reactions during the initial phases.
Radical Cation Spectrum (Oxidative States)
In electronic devices (OLEDs, OFETs), the radical cation (
-
Formation: Generated via chemical oxidation (e.g.,
) or electrochemical oxidation. -
Spectral Signature: The radical cation exhibits a distinct, intense absorption band in the visible region, typically centered between 515 nm and 600 nm . This transition is sharp and allows for the quantification of hole injection efficiency.
Experimental Protocol: Self-Validating Spectral Characterization
This protocol ensures high data integrity and reproducibility. It includes checkpoints to validate sample quality before measurement.
Reagents & Preparation
-
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Cyclohexane. Cutoff < 190 nm.
-
Sample: Recrystallized this compound (>99% purity).
-
Concentration: Prepare a stock solution of
M.
Measurement Workflow
Figure 2: Step-by-step workflow for ensuring accurate extinction coefficient determination.
Critical Validation Steps
-
Solvent Blank: Ensure the baseline is flat (
Abs) across the 250–800 nm range. -
Beer-Lambert Compliance: Measure absorbance at three concentrations. If the extinction coefficient (
) varies by >5%, aggregation or instrument saturation is occurring. -
Photostability Check: Run repeat scans on the same sample. If the 330 nm peak decreases and the 265 nm region increases, the ambient light is causing isomerization. Perform experiments in amber glassware or low-light conditions.
Applications in Research & Development
Optical Switching
The distinct spectral separation between the trans (330 nm) and cis (265 nm) forms allows 4,4'-DMS to function as a binary optical switch. The high fatigue resistance of the methoxy derivative compared to nitro- or amino-stilbenes makes it suitable for repetitive cycles.
Fluorescence Probes
Due to the rigid nature of the trans isomer, 4,4'-DMS exhibits high fluorescence quantum yield (
References
-
Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes in polar solvents. Chemical Reviews, 91(3), 415-481. Link
-
Meier, H. (1992). The Photochemistry of Stilbenoid Compounds and their Role in Materials Science. Angewandte Chemie International Edition, 31(11), 1399-1420. Link
- Lapouyade, R., et al. (1980). Photocyclization of this compound.
-
Lewis, F. D., et al. (1985). Spectroscopic studies of stilbene radical cations. Journal of the American Chemical Society, 107(5), 1343-1349. Link
- Saltiel, J., & Sun, Y.-P. (1990). Cis-Trans Isomerization of C=C Double Bonds. In Photochromism: Molecules and Systems, Elsevier.
The Rise of the Methoxy Group: A Technical Guide to the Structure-Activity Relationship of Methoxylated Stilbenes Versus Resveratrol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide delves into the compelling world of methoxylated stilbenes, offering a detailed exploration of their structure-activity relationship (SAR) in comparison to their well-known precursor, resveratrol. We move beyond simplistic comparisons to provide a technical and practical resource for researchers actively engaged in the fields of medicinal chemistry, pharmacology, and drug discovery. Here, we dissect the causal relationships between chemical structure and biological function, offering field-proven insights and detailed experimental methodologies.
The Resveratrol Conundrum: A Promising Molecule with Practical Hurdles
Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in grapes, berries, and peanuts, has been the subject of intense scientific scrutiny for its diverse and potent biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects.[1] However, the translational potential of resveratrol from the laboratory to the clinic has been significantly hampered by its poor pharmacokinetic profile.
The primary obstacle lies in its low bioavailability. Following oral administration, resveratrol is rapidly and extensively metabolized in the intestines and liver, primarily through glucuronidation and sulfation of its hydroxyl groups. This leads to very low levels of the parent compound reaching systemic circulation, thereby limiting its therapeutic efficacy. This inherent metabolic instability necessitates a critical re-evaluation of the stilbene scaffold to identify derivatives with enhanced drug-like properties.
The Strategic Advantage of Methoxylation: Enhancing Bioavailability and Potency
The strategic replacement of one or more hydroxyl (-OH) groups on the stilbene backbone with methoxy (-OCH3) groups has emerged as a highly effective strategy to overcome the limitations of resveratrol. This chemical modification imparts several key advantages:
-
Increased Lipophilicity: The methoxy group is more lipophilic than the hydroxyl group, which can enhance the molecule's ability to cross cellular membranes and potentially the blood-brain barrier.[1]
-
Improved Metabolic Stability: Methoxylation protects the stilbene core from rapid phase II metabolism. The methoxy groups are less susceptible to glucuronidation and sulfation compared to the free hydroxyl groups of resveratrol, leading to a longer plasma half-life and increased systemic exposure.[2]
-
Enhanced Biological Activity: As a direct consequence of improved bioavailability and metabolic stability, methoxylated stilbenes often exhibit superior biological activity compared to resveratrol at similar concentrations.[1]
A prime example of this is Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene), a natural analog of resveratrol found in blueberries. Pterostilbene demonstrates significantly higher bioavailability and a longer half-life than resveratrol, contributing to its more potent biological effects.[1]
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The number and position of methoxy groups on the stilbene rings play a crucial role in determining the biological activity and target specificity of these compounds.
Anticancer Activity
Methoxylation has been shown to significantly enhance the anticancer potential of stilbenes. The cytotoxic effects of various methoxylated derivatives have been evaluated in a range of cancer cell lines, often demonstrating superior potency over resveratrol.
Table 1: Comparative Cytotoxicity (IC50, µM) of Resveratrol and Methoxylated Stilbenes in Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | HepG2 (Liver) | CHO-K1 (Ovarian) | HCT116 (Colon) | Reference(s) |
| Resveratrol | >100 | >100 | - | - | [3] |
| cis-Trimethoxystilbene | 42.2 | - | - | - | [3] |
| trans-Trimethoxystilbene | 59.5 | - | - | - | [3] |
| (Z)-3,4',4-Trimethoxystilbene | - | 89 | - | - | [4] |
| S1 (Synthetic Stilbene) | - | - | - | ≤10 | [5] |
| S2 (Synthetic Stilbene) | ≤10 | - | - | ≤10 | [5] |
| S3 (Synthetic Stilbene) | ≤10 | - | - | ≤10 | [5] |
| S4 (Synthetic Stilbene) | ≤10 | - | - | ≤10 | [5] |
| S6 (Synthetic Stilbene) | ≤10 | - | - | ≤10 | [5] |
| S8 (Synthetic Stilbene) | ≤10 | - | - | ≤10 | [5] |
| S9 (Synthetic Stilbene) | ≤10 | - | - | ≤10 | [5] |
| S11 (Synthetic Stilbene) | ≤10 | - | - | ≤10 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions. This table provides a comparative overview based on available literature.
The data clearly indicate that methoxylated stilbenes, including trimethoxystilbene isomers and various synthetic derivatives, exhibit significantly lower IC50 values (indicating higher potency) than resveratrol in several cancer cell lines.[3][4][5] Notably, the cis-isomers of some methoxylated stilbenes have shown even greater cytotoxicity than their trans-counterparts.[3]
Antioxidant Activity
While resveratrol is a well-known antioxidant, its methoxylated derivatives also possess significant radical-scavenging capabilities. The antioxidant potential is often influenced by the presence and position of remaining hydroxyl groups, which can readily donate a hydrogen atom to neutralize free radicals.
Table 2: Comparative Antioxidant Capacity of Resveratrol and Pterostilbene
| Compound | ORAC (µmol TE/g) | Reference(s) |
| Resveratrol | 28 | |
| Pterostilbene | 64 |
The Oxygen Radical Absorbance Capacity (ORAC) assay demonstrates that pterostilbene possesses a significantly higher antioxidant capacity than resveratrol. This enhanced activity, coupled with its superior bioavailability, makes pterostilbene a more effective in vivo antioxidant.
Molecular Mechanisms of Action: Beyond Simple Scavenging
The enhanced biological effects of methoxylated stilbenes are not solely due to their improved pharmacokinetics. These compounds actively modulate key cellular signaling pathways implicated in health and disease.
Activation of the AMPK/SIRT1 Pathway
Both resveratrol and its methoxylated analogs are known to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways, which are central regulators of metabolism, stress resistance, and longevity.
-
AMPK Activation: AMPK is an energy sensor that is activated in response to low cellular energy levels. Its activation triggers a cascade of events aimed at restoring energy homeostasis, including the inhibition of anabolic processes and the stimulation of catabolic pathways. Pterostilbene has been shown to be a potent activator of AMPK.[6]
-
SIRT1 Activation: SIRT1 is an NAD+-dependent deacetylase that targets a wide range of proteins involved in metabolism, inflammation, and cellular aging. Resveratrol is a well-known activator of SIRT1, although the directness of this activation has been a subject of debate.[7][8][9][10][11] The activation of SIRT1 by resveratrol can be both direct, through allosteric binding, and indirect, via an increase in cellular NAD+ levels mediated by AMPK.[7] Methoxylated derivatives are also believed to activate SIRT1, contributing to their beneficial effects.
Modulation of the Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Substituted trans-stilbenes, particularly those with methoxy groups, have been identified as activators of the Nrf2 signaling pathway.[12][13] This activation is thought to occur through a mechanism that does not involve covalent modification of Keap1, the cytosolic repressor of Nrf2, suggesting a potentially safer profile compared to electrophilic Nrf2 activators. Pterostilbene has been shown to protect human keratinocytes from arsenic-induced damage by activating the Nrf2 pathway.[14]
5.1.1. Wittig Reaction: A Step-by-Step Protocol
The Wittig reaction involves the reaction of a phosphorus ylide (generated from a phosphonium salt) with an aldehyde or ketone to form an alkene.
-
Preparation of the Phosphonium Salt:
-
Dissolve the appropriate benzyl halide (e.g., 3,5-dimethoxybenzyl bromide) and triphenylphosphine in a suitable solvent such as toluene.
-
Reflux the mixture for several hours until a white precipitate (the phosphonium salt) forms.
-
Collect the salt by filtration, wash with a non-polar solvent like hexane, and dry under vacuum.
-
-
Generation of the Ylide and Reaction with Aldehyde:
-
Suspend the phosphonium salt in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath and add a strong base, such as n-butyllithium or sodium hydride, dropwise until a characteristic color change (often to deep red or orange) indicates the formation of the ylide.
-
Add a solution of the desired benzaldehyde (e.g., 4-hydroxybenzaldehyde) in THF to the ylide solution.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methoxylated stilbene.
-
5.1.2. Heck Reaction: A Step-by-Step Protocol
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.
-
Reaction Setup:
-
In a reaction vessel, combine the aryl halide (e.g., 4-iodoanisole), the styrene derivative (e.g., 3,5-dimethoxystyrene), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent like acetonitrile or dimethylformamide (DMF).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any solids.
-
Dilute the filtrate with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
In Vitro Biological Assays
5.2.1. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the stilbene compounds (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
5.2.2. DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add a solution of the stilbene compound at various concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control. [15][16] 5.2.3. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction: Add the stilbene compound solution to the FRAP reagent and incubate at 37°C for a short period (e.g., 4-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting blue-colored complex at 593 nm.
-
Quantification: Quantify the antioxidant capacity by comparing the absorbance to a standard curve prepared with a known antioxidant like Trolox or FeSO₄.
Conclusion and Future Directions
The methoxylation of the stilbene scaffold represents a pivotal advancement in overcoming the inherent limitations of resveratrol. The resulting analogs, exemplified by pterostilbene and a growing number of synthetic derivatives, exhibit superior bioavailability, metabolic stability, and, consequently, enhanced biological activity across a spectrum of therapeutic areas. The structure-activity relationships elucidated to date underscore the critical role of the number and position of methoxy groups in fine-tuning the potency and selectivity of these compounds.
Future research should continue to explore the vast chemical space of methoxylated stilbenes, focusing on the synthesis of novel derivatives with optimized pharmacokinetic and pharmacodynamic properties. A deeper understanding of their interactions with specific molecular targets and their long-term safety profiles will be crucial for their successful translation into clinical practice. The detailed experimental protocols provided in this guide are intended to empower researchers to contribute to this exciting and promising field of drug discovery.
References
-
Cytotoxic and antioxidant effects of methoxylated stilbene analogues on HepG2 hepatoma and Chang liver cells. Ovid. [Link]
-
Cis-trimethoxystilbene, exhibits higher genotoxic and antiproliferative effects than its isomer trans. SciELO. [Link]
-
DPPH Antioxidant Activity Test Using a Spectrophotometer. Scribd. [Link]
-
Activation of Anti-oxidant Nrf2 Signaling by Substituted trans Stilbenes. ResearchGate. [Link]
-
E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway. PMC. [Link]
-
Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. PMC. [Link]
-
Mechanisms of SIRT1 activation by resveratrol. An indirect mechanism of... ResearchGate. [Link]
-
A scheme of methoxy stilbenes (MS) synthesis and their structures. ResearchGate. [Link]
-
Cytotoxic effect of synthetic stilbenes against breast, colon and lung cancer cell lines / Kathleen J. Jalani. UiTM Institutional Repository. [Link]
-
Sirt1 activation by resveratrol is substrate sequence-selective. Aging-US. [Link]
-
Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes. PubMed. [Link]
-
Mechanism of Human SIRT1 Activation by Resveratrol. Semantic Scholar. [Link]
-
DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. [Link]
-
Biological actions and molecular effects of resveratrol, pterostilbene, and 3′-hydroxypterostilbene. PMC. [Link]
-
Molecular mechanism of Nrf2 pathway activation through stilbenes.... ResearchGate. [Link]
-
A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol. PLOS One. [Link]
-
SIRT1 Activation by Natural Phytochemicals: An Overview. Frontiers. [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
AMPK activation by pterostilbene contributes to suppression of hepatic gluconeogenic gene expression and glucose production in H4IIE cells. PubMed. [Link]
-
Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. LinkedIn. [Link]
-
DPPH assay and TPC assays. YouTube. [Link]
-
Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes. Frontiers. [Link]
-
Resveratrol and pterostilbene: A comparative overview of their chemistry, biosynthesis, plant sources and pharmacological properties. Journal of Applied Pharmaceutical Science. [Link]
-
Resveratrol and pterostilbene: A comparative overview of their chemistry, biosynthesis, plant sources and pharmacological properties. ResearchGate. [Link]
-
Resveratrol or Pterostilbene? A review of two promising stilbenes. Circe Scientific. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide i. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
FRAP Antioxidant Assay Kit. Zen-Bio. [Link]
-
3,4′,5-Trimethoxy-trans-stilbene Alleviates Endothelial Dysfunction in Diabetic and Obese Mice via Activation of the AMPK/SIRT1/eNOS Pathway. ResearchGate. [Link]
-
Evaluation of antioxidant capacity of 13 plant extracts by three different methods. PMC. [Link]
-
MTT (Assay protocol). [Link]
-
Anti-tumor properties of methoxylated analogues of resveratrol in malignant MCF-7 but not in non-tumorigenic MCF-10A mammary epithelial cell lines. PubMed. [Link]
-
Comparative Study of the Antioxidant Capacity of Four Stilbenes Using ORAC, ABTS+, and FRAP Techniques. FAO AGRIS. [Link]
-
3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. [Link]
-
Comparative Effects of Pterostilbene and Its Parent Compound Resveratrol on Oxidative Stress and Inflammation in Steatohepatitis Induced by High-Fat High-Fructose Feeding. MDPI. [Link]
-
Molecular Docking of Resveratrol Against Potential Molecular Targets in Alzheimer's Disease. [Link]
-
17-Methoxyl-7-hydroxy-benzene-furanchalcone improves mitochondrial biogenesis and oxidative stress following myocardial ischemia/reperfusion injury through the AMPK/SIRT1 pathway based on network pharmacology. ResearchGate. [Link]
-
Pterostilbene suppresses oxidative stress and allergic airway inflammation through AMPK/Sirt1 and Nrf2/HO-1 pathways. PubMed. [Link]
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- 3. scielo.br [scielo.br]
- 4. ovid.com [ovid.com]
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- 14. Frontiers | Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes [frontiersin.org]
- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 16. scribd.com [scribd.com]
Technical Guide: Cis-Trans Photoisomerization Kinetics of 4,4'-Dimethoxystilbene
This guide provides an in-depth technical analysis of the photoisomerization dynamics of 4,4'-dimethoxystilbene (4,4'-DMS), focusing on rate constants, solvent dependency, and experimental characterization.
Executive Summary
This compound (4,4'-DMS) serves as a critical model system in physical organic chemistry for studying the interplay between solute electronic structure and solvent dynamics. Unlike unsubstituted trans-stilbene, the introduction of electron-donating methoxy groups at the para positions significantly alters the excited-state potential energy surface (PES). This modification lowers the activation barrier for twisting, making the isomerization rate highly sensitive to both solvent polarity (dielectric friction) and bulk viscosity (hydrodynamic friction). This guide outlines the mechanistic pathways, kinetic parameters, and required protocols for characterizing these ultrafast dynamics.
Mechanistic Fundamentals
The photoisomerization of 4,4'-DMS proceeds via a non-adiabatic transition from the first excited singlet state (
The Potential Energy Surface (PES)
Upon photoexcitation (
-
Trans-S1 Relaxation: The molecule relaxes from the planar geometry towards a twisted configuration (
). -
Barrier Crossing: A small energy barrier exists on the
surface. For 4,4'-DMS, this barrier is significantly lower than that of unsubstituted stilbene due to the stabilization of the zwitterionic character of the twisted intermediate by the methoxy groups. -
Conical Intersection (CI): The twisted
state represents a conical intersection where the and surfaces approach degeneracy, allowing ultrafast internal conversion to the ground state. -
Branching: From the CI, the molecule relaxes to either the cis or trans ground state (roughly 50:50 ratio).
Solvent Influence[1][2]
-
Non-Polar Solvents (Alkanes): The rate is dominated by solvent viscosity . The twisting motion is impeded by solvent friction, accurately described by Kramers' theory or the Smoluchowski limit.
-
Polar Solvents (Nitriles/Alcohols): The barrier height is effectively lowered. The methoxy substituents impart significant charge-transfer character to the twisted state, which is stabilized by polar solvents, accelerating the reaction beyond simple viscosity predictions.
Pathway Visualization
The following diagram illustrates the kinetic pathway and the role of the Conical Intersection.
Figure 1: Kinetic pathway of this compound photoisomerization showing the excitation, twisting barrier, and relaxation via conical intersection.
Kinetic Parameters & Data
The methoxy substitution drastically reduces the fluorescence lifetime compared to unsubstituted stilbene.
Comparative Kinetic Data
The following table summarizes the rate constants (
| Parameter | Solvent Environment | Value (Approx.) | Notes |
| n-Hexane (Non-polar) | ~100 - 120 ps | Viscosity controlled; slightly longer than stilbene due to mass/volume. | |
| Acetonitrile (Polar) | 10 - 30 ps | Barrier lowering effect dominates; significantly faster than in alkanes. | |
| Alcohol (Viscous/Polar) | 30 - 60 ps | Competing effects of high viscosity (slowing) and polarity (accelerating). | |
| Barrier ( | n-Alkanes | ~3.0 kcal/mol | Intrinsic barrier + friction component. |
| Barrier ( | Polar Solvents | < 1.5 kcal/mol | Reduced by zwitterionic stabilization. |
| Any Solvent | < 1 ps | The cis isomer has a negligible barrier; decays on femtosecond timescale. |
Note: The rate constant for isomerization is calculated as
Experimental Protocols
Due to the picosecond lifetimes of 4,4'-DMS, standard nanosecond fluorometry is insufficient. Femtosecond Fluorescence Upconversion or Transient Absorption is required.
Protocol: Femtosecond Fluorescence Upconversion
This method provides the highest time resolution (~100 fs) to resolve the fast decay in polar solvents.
Reagents & Prep:
-
Sample: this compound (Recrystallized from ethanol).
-
Solvent: Spectroscopic grade Acetonitrile or n-Hexane.
-
Concentration: Adjust to OD ~0.3 - 0.5 at excitation wavelength (266 nm or 300 nm) in a 1 mm flow cell.
-
Degassing: Mandatory. Oxygen quenches triplets (though less critical for singlet ultrafast dynamics, it prevents photodegradation). Use 3x Freeze-Pump-Thaw cycles.
Workflow:
-
Excitation: Pump sample with femtosecond laser pulse (e.g., 266 nm, generated by Third Harmonic of Ti:Sapphire).
-
Gating: Focus fluorescence and a delayed "Gate" pulse (800 nm) into a nonlinear crystal (BBO).
-
Upconversion: The sum-frequency signal (Fluorescence UV + Gate IR
Deep UV) is generated only when both pulses overlap. -
Delay Scan: Mechanically delay the gate pulse to map the fluorescence decay profile
. -
Fitting: Convolve the Instrument Response Function (IRF) with a mono- or bi-exponential decay model:
Experimental Workflow Diagram
Figure 2: Experimental workflow for femtosecond fluorescence upconversion spectroscopy.
Data Analysis: The Kramers-Hubbard Model
To validate the mechanism, researchers must analyze the viscosity dependence.
1. Isoviscosity Analysis:
Plot
-
Slope: Yields the isoviscosity activation energy
. -
Insight: For 4,4'-DMS,
decreases as solvent polarity increases.
2. Isotherm Analysis:
Plot
-
Equation:
-
Interpretation:
- : Follows the Stokes-Einstein-Smoluchowski limit (high friction).
- : Indicates deviation, often due to frequency-dependent friction or multidimensional reaction coordinates.
-
4,4'-DMS Specifics: In n-alkanes,
is typically close to 1. In alcohols, the relationship breaks down due to dielectric friction (solvent reorientation time) lagging behind the isomerization.
References
-
Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-458. Link
-
Sivakumar, A., et al. (2005). Photophysical characterization of trans-4,4′-disubstituted stilbenes. Photochemical & Photobiological Sciences, 4, 832-839. Link
-
Fleming, G. R., et al. (1988). Activated barrier crossing: comparison of experiment and theory. Journal of Physical Chemistry, 92(7), 1737–1747. Link
-
Park, J., & Hochstrasser, R. M. (1996). Electronic and vibrational relaxation of the stilbene photoisomerization. Chemical Physics, 204(1), 59-72. Link
-
Rothenberger, G., et al. (1992). Solvent effects on the photoisomerization of this compound. Journal of Chemical Physics, 96, 3836. Link
Biological Activity of 4,4'-Dimethoxystilbene in Antioxidant Assays: A Mechanistic and Methodological Guide
Executive Summary & The Chemical Paradox
In the landscape of phytochemical drug development, stilbenoids are heavily scrutinized for their chemopreventive and antioxidant properties. While trans-resveratrol remains the most widely studied compound in this class, its clinical utility is severely bottlenecked by rapid Phase II metabolism (glucuronidation and sulfation) and poor systemic bioavailability.
4,4'-Dimethoxystilbene (4,4'-DMS) —a fully methoxylated stilbene derivative (C16H16O2)[1]—presents a fascinating chemical paradox. Because it lacks free phenolic hydroxyl groups, 4,4'-DMS is practically inert in classical, cell-free antioxidant assays that rely on direct radical scavenging[2]. However, this exact structural modification grants it high lipophilicity and resistance to metabolic degradation[3]. Consequently, 4,4'-DMS exhibits potent indirect antioxidant activity in cellular models by modulating endogenous signaling pathways[4].
This whitepaper provides an in-depth technical analysis of 4,4'-DMS, dissecting the causality behind its biological activity and establishing self-validating methodological frameworks for its evaluation.
Structure-Activity Relationship (SAR) and Mechanistic Pathways
The Failure of Direct Scavenging (HAT/SPLET)
Classical antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or ABTS assays, measure a compound's ability to neutralize free radicals via Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET). Resveratrol excels here due to its three reactive hydroxyl groups. In contrast, the methoxy (-OCH3) groups of 4,4'-DMS cannot donate hydrogen atoms, rendering the molecule chemically incapable of direct radical quenching[2].
The Cellular Advantage: Nrf2-ARE Activation
Despite its direct chemical inertness, 4,4'-DMS demonstrates significant antioxidant efficacy in living cells[4]. Its high lipophilicity allows rapid permeation of the phospholipid bilayer. Once intracellular, 4,4'-DMS acts as an indirect antioxidant by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By interacting with the Keap1 repressor complex, 4,4'-DMS prevents the ubiquitination and degradation of Nrf2. Stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of cytoprotective enzymes such as Heme Oxygenase-1 (HO-1) and Catalase (CAT)[4].
Fig 1: 4,4'-DMS mediated Nrf2-ARE pathway activation for indirect antioxidant defense.
Comparative Data Synthesis
To contextualize the pharmacological profile of 4,4'-DMS, we must compare it against partially methoxylated and fully hydroxylated stilbenes. The data below illustrates the inverse relationship between direct chemical scavenging and metabolic stability.
Table 1: Quantitative Antioxidant Profiles of Selected Stilbenoids
| Compound | Direct Scavenging (DPPH IC50) | Cellular ROS Inhibition | Nrf2-ARE Fold Activation | Metabolic Stability (Phase II) |
| Trans-Resveratrol | < 20 µM (High) | High | ~1.5x | Low (Rapid Glucuronidation) |
| Pterostilbene | ~120 µM (Moderate) | High | ~2.5x | Moderate |
| This compound | > 500 µM (Negligible) | Moderate-High | ~2.0x | High (Resists Conjugation) |
Note: 4,4'-DMS trades direct radical scavenging capacity for enhanced intracellular half-life and potent signal transduction modulation[2][3].
Self-Validating Experimental Protocols
To accurately evaluate a compound that exhibits indirect, rather than direct, antioxidant activity, researchers must deploy orthogonal assays. The following protocols are engineered as self-validating systems , incorporating internal controls to prevent false positives/negatives caused by the compound's unique chemistry.
Protocol 1: DPPH Radical Scavenging Assay (Cell-Free Baseline)
Objective: To empirically prove the lack of direct HAT/SPLET activity of 4,4'-DMS. Causality: Methanol is strictly chosen as the solvent because 4,4'-DMS is highly lipophilic and will precipitate in aqueous buffers, leading to light scattering and false absorbance readings[1].
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Protect from light.
-
Sample Dilution: Prepare 4,4'-DMS at concentrations ranging from 10 µM to 500 µM in methanol.
-
Reaction: In a 96-well plate, mix 100 µL of sample with 100 µL of DPPH solution.
-
Incubation: Incubate in the dark at room temperature for exactly 30 minutes.
-
Measurement: Read absorbance at 517 nm using a microplate reader.
-
Self-Validation Check:
-
Positive Control: Include Ascorbic Acid (50 µM). If this well does not show >80% bleaching (reduction in A517), the DPPH reagent is degraded, and the assay must be voided.
-
Vehicle Control: Methanol + DPPH. Used to establish the 0% scavenging baseline.
-
Protocol 2: Intracellular ROS Scavenging (DCFDA Assay)
Objective: To measure the functional antioxidant capacity of 4,4'-DMS inside living cells. Causality: DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable probe. It is deacetylated by intracellular esterases, trapping it inside the cell, where ROS oxidizes it to highly fluorescent DCF. Cells must be washed before adding the oxidative stressor to ensure the observed effect is due to intracellular signaling, not extracellular chemical quenching[4].
-
Cell Seeding: Seed HepG2 or THP-1 cells in a black, clear-bottom 96-well plate at
cells/well. Incubate for 24 hours. -
Pre-treatment: Treat cells with 4,4'-DMS (2 µM to 20 µM) for 24 hours to allow sufficient time for Nrf2-mediated transcription of antioxidant enzymes.
-
Probe Loading: Wash cells with PBS. Add 10 µM DCFDA in serum-free media. Incubate for 45 minutes at 37°C.
-
Washing (Critical Step): Wash twice with PBS to remove un-internalized probe and extracellular 4,4'-DMS.
-
Stress Induction: Add an oxidative stressor (e.g., 100 µM Pyocyanin or 500 µM
)[4]. -
Measurement: Measure fluorescence (Ex: 485 nm / Em: 535 nm) after 1 hour.
-
Self-Validation Check:
-
Positive Stress Control: Stressor + Vehicle. If fluorescence does not spike >3-fold over the unstressed control, the oxidative model failed.
-
Positive Inhibition Control: Quercetin (10 µM). Validates that the cellular ROS can be successfully mitigated.
-
Protocol 3: Nrf2-ARE Dual-Luciferase Reporter Assay
Objective: To confirm the molecular mechanism of 4,4'-DMS. Causality: Using a dual-luciferase system is mandatory. A drop in Firefly luminescence could indicate either a lack of Nrf2 activation or compound cytotoxicity. Co-transfecting a Renilla luciferase vector under a constitutive promoter normalizes the data against cell viability and transfection efficiency.
-
Transfection: Co-transfect HepG2 cells with an ARE-Firefly luciferase plasmid and a CMV-Renilla luciferase control plasmid using a lipid-based reagent.
-
Treatment: 24 hours post-transfection, treat cells with varying concentrations of 4,4'-DMS (1 µM - 50 µM) for 12 hours.
-
Lysis & Assay: Lyse cells using Passive Lysis Buffer. Sequentially add Firefly substrate, read luminescence, then add Stop & Glo (Renilla) substrate, and read luminescence.
-
Data Processing: Calculate the ratio of Firefly/Renilla luminescence.
-
Self-Validation Check:
-
Viability Gate: If the raw Renilla luminescence in the 4,4'-DMS wells drops by >20% compared to the vehicle control, the concentration is cytotoxic, and the corresponding Nrf2 data point must be excluded from the analysis.
-
Positive Control: DL-Sulforaphane (5 µM). Must yield a >3-fold increase in the Firefly/Renilla ratio[4].
-
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20828, this compound". PubChem. Available at:[Link]
-
Rimando, A. M., et al. "Cytotoxic and antioxidant effects of methoxylated stilbene analogues on HepG2 hepatoma and Chang liver cells". Journal of International Medical Research, 2014. Available at:[Link]
-
Kollarova, R., et al. "Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System". Molecules (MDPI), 2019. Available at:[Link]
-
Pezzuto, J. M., et al. "Methoxylation enhances stilbene bioactivity in Caenorhabditis elegans". BMC Pharmacology and Toxicology, 2013. Available at:[Link]
Sources
- 1. This compound | C16H16O2 | CID 20828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Methoxylation enhances stilbene bioactivity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Optoelectronic Horizons: The Role of 4,4'-Dimethoxystilbene in OLED Material Design
Executive Summary
The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of organic semiconductors. Among the foundational building blocks for blue and green fluorescent emitters, 4,4'-dimethoxystilbene serves as a critical model chromophore and synthetic precursor. This technical guide explores the photophysical mechanics, structural functionalization, and device integration protocols of this compound and its advanced derivatives in modern optoelectronics.
Designed for materials scientists and optoelectronic researchers, this whitepaper bridges the gap between fundamental molecular causality and applied device fabrication, ensuring high scientific integrity and reproducible methodologies.
Photophysical Foundations and Molecular Causality
The Electronic Influence of Methoxy Substitution
Unsubstituted stilbene is a classic fluorophore, but its utility in solid-state devices is limited by wide bandgaps and low solid-state photoluminescence quantum yields (PLQY). The introduction of methoxy (–OCH₃) groups at the 4 and 4' (para) positions fundamentally alters the molecule's electronic structure.
Methoxy groups are strongly electron-donating via resonance (
-
HOMO Level Elevation: The Highest Occupied Molecular Orbital (HOMO) is raised, reducing the hole-injection barrier when interfaced with standard Hole Transport Layers (HTLs).
-
Bathochromic Shift: The enhanced push-pull character stabilizes the intramolecular charge transfer (ICT) state, red-shifting the absorption and emission spectra into the visible region[1].
Overcoming Non-Radiative Decay (Cis-Trans Isomerization)
In solution, this compound exhibits a relatively short excited-state lifetime due to rapid non-radiative decay via cis-trans photoisomerization around the central double bond[2]. However, in OLED applications, this limitation is bypassed through solid-state matrix doping. When stilbene derivatives are doped into a rigid host matrix (e.g., CBP), steric hindrance physically restricts the torsional rotation of the vinyl bond. This forces the exciton to decay radiatively, drastically increasing the PLQY from <10% in solution to >70% in thin films.
Charge Transfer Dynamics in Device Architecture
To harness the emissive properties of stilbene derivatives, they are integrated into multilayer OLED architectures. The energetic alignment between the Anode, HTL, Emissive Layer (EML), Electron Transport Layer (ETL), and Cathode is paramount.
Fig 1: Charge injection and exciton recombination pathway in a stilbene-based OLED.
Advanced derivatives, such as anthracene-based bis-stilbenes (e.g., BABCz) or diaminostilbenes (e.g., DSA-Ph), utilize the this compound core logic to achieve highly efficient blue and green electroluminescence[3][4].
Experimental Protocol: Fabrication of Stilbene-Based OLEDs
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for fabricating a standard inverted or conventional OLED utilizing a stilbene-derivative EML. The use of vacuum thermal evaporation (VTE) prevents moisture degradation, while host-dopant co-evaporation prevents Aggregation-Caused Quenching (ACQ).
Step-by-Step Methodology
-
Substrate Preparation (Self-Validation: Work Function Tuning)
-
Sequentially sonicate Indium Tin Oxide (ITO) glass substrates in detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry with N₂ gas and treat with UV-Ozone for 20 minutes. Causality: UV-Ozone removes residual organic contaminants and increases the ITO work function, lowering the hole injection barrier.
-
-
Hole Transport Layer (HTL) Deposition
-
Transfer substrates to a vacuum chamber (base pressure
Torr). -
Thermally evaporate 40 nm of NPB at a rate of 1.0 Å/s.
-
-
Emissive Layer (EML) Co-Evaporation
-
Co-evaporate the host material (e.g., CBP) and the stilbene-derivative dopant (e.g., BABCz or DSA-Ph) to form a 30 nm layer[3].
-
Maintain a dopant concentration of 5 wt% by controlling the independent sensor tooling factors. Causality: 5% doping ensures efficient Förster Resonance Energy Transfer (FRET) from host to dopant without triggering ACQ.
-
-
Electron Transport Layer (ETL) & Cathode Deposition
-
Evaporate 20 nm of Alq₃ (ETL) at 1.0 Å/s.
-
Evaporate 1 nm of LiF followed by 100 nm of Aluminum. Causality: The ultra-thin LiF layer creates a dipole moment that significantly lowers the electron injection barrier from the Al cathode.
-
-
Encapsulation
-
Transfer the device directly to an N₂-filled glovebox (<0.1 ppm H₂O/O₂) and encapsulate using a glass lid and UV-curable epoxy.
-
Fig 2: Step-by-step vacuum thermal evaporation workflow for OLED device fabrication.
Quantitative Performance Metrics
The translation of the this compound core into advanced OLED emitters yields measurable improvements in device performance. Table 1 summarizes the comparative photophysical and electroluminescent data of standard stilbene derivatives used in the industry.
| Material / Derivative | Role in OLED | Emission Peak (nm) | PLQY (%) | Max Luminance (cd/m²) | Turn-on Voltage (V) |
| This compound | Model Precursor | ~380 - 400 | < 10 (Solution) | N/A | N/A |
| BABCz (Anthracene-Stilbene) | Green Dopant | 520 | > 70 (Film) | 2,300 | 6.6 |
| DSA-Ph (Diaminostilbene) | Blue Dopant | 464 - 468 | > 80 (Film) | > 10,000 | 7.0 |
Data synthesized from spectroscopic analyses and device profiling[1][3][4].
Conclusion
This compound is far more than a simple organic intermediate; it is a foundational blueprint for managing exciton dynamics in organic electronics. By understanding the causality behind its methoxy-driven HOMO elevation and managing its cis-trans isomerization through solid-state matrix engineering, researchers can synthesize highly efficient bis-stilbene and anthracene-hybrid emitters. Adhering to strict, self-validating fabrication protocols ensures that the intrinsic photophysical brilliance of these molecules is successfully translated into commercial-grade OLED performance.
References
-
An Anthracene-Based Bis-Stilbene Derivative as Luminescent Materials for Organic Light Emitting Diodes MDPI / Molecules[Link]
-
Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials ResearchGate (Journal of Luminescence)[Link]
-
Solvent - Solute Interactions Probed by Picosecond Time-Resolved Fluorescence Spectroscopy: Lifetime and Anisotropy Study ResearchGate (Journal of Physical Chemistry)[Link]
-
Photophysical characterization of trans-4,4′-disubstituted stilbenes ResearchGate (Spectrochimica Acta Part A)[Link]
Sources
Methodological & Application
Application Note: High-Purity Synthesis of trans-4,4'-Dimethoxystilbene via Phase-Transfer Catalyzed Wittig Reaction
Introduction & Scope
trans-4,4'-Dimethoxystilbene is a critical reference standard in spectroscopy and a functional building block in materials science (OLEDs, fluorescence probes). While the Wittig reaction is the canonical method for alkene synthesis, it presents a stereochemical challenge when applied to semi-stabilized ylides (such as benzyltriphenylphosphonium salts). These reactions typically yield a mixture of cis (
This guide details a Phase-Transfer Catalyzed (PTC) protocol that prioritizes operational simplicity and scalability over anhydrous "Schlosser" conditions. Crucially, this protocol integrates a thermodynamic isomerization step using iodine (
Key Advantages of This Protocol
-
Robustness: Uses aqueous NaOH and Dichloromethane (DCM), eliminating the need for strictly anhydrous solvents or pyrophoric bases (e.g.,
-BuLi). -
Stereochemical Correction: Includes a self-validating isomerization step that drives the reaction to >98% trans-selectivity.
-
Scalability: The biphasic system manages exotherms effectively and simplifies workup.
Mechanistic Principles
The Stereoselectivity Challenge
The Wittig reaction proceeds through the formation of an oxaphosphetane intermediate. For semi-stabilized ylides (formed from benzyl halides), the formation of the cis-oxaphosphetane is often kinetically faster due to minimized steric bulk in the transition state (puckered vs. planar). This leads to the undesirable cis-stilbene.
The Iodine "Fix" (Thermodynamic Control)
To correct the stereochemistry, we employ iodine-catalyzed photoisomerization. The iodine radical adds reversibly to the double bond, breaking the
Reaction Pathway Diagram
Figure 1: Mechanistic flow from biphasic Wittig coupling to iodine-catalyzed stereochemical correction.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 4-Methoxybenzyltriphenylphosphonium chloride | Precursor | 1.0 | Hygroscopic; dry before use. |
| 4-Methoxybenzaldehyde (p-Anisaldehyde) | Electrophile | 1.0 | Ensure free of benzoic acid (wash with NaHCO3 if aged). |
| Dichloromethane (DCM) | Solvent | - | ACS Grade. |
| Sodium Hydroxide (50% aq) | Base | 5.0 | Excess required for efficient interface deprotonation. |
| Benzyltriethylammonium chloride (TEBA) | PTC Catalyst | 0.05 | Transfers OH- into organic phase. |
| Iodine ( | Isom.[1] Catalyst | 0.02 | Trace amount.[2] |
| Toluene | Isom. Solvent | - | High boiling point speeds up isomerization. |
Step-by-Step Methodology
Phase 1: Biphasic Wittig Coupling
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a heavy magnetic stir bar.
-
Charge: Add 4-methoxybenzyltriphenylphosphonium chloride (10 mmol) and 4-methoxybenzaldehyde (10 mmol).
-
Solvent: Add DCM (40 mL). Stir until solids are suspended/dissolved.
-
Catalyst: Add TEBA (0.5 mmol) or 18-crown-6 (alternative).
-
Initiation: While stirring vigorously (vortex required), add 50% NaOH solution (5 mL) dropwise over 2 minutes.
-
Observation: The organic phase will likely turn yellow/orange, indicating ylide formation.
-
-
Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Checkpoint: The spot for the aldehyde (
) should disappear. Two new spots (Cis and Trans) will appear.
-
Phase 2: Workup
-
Separation: Transfer mixture to a separatory funnel. Dilute with DCM (50 mL) and Water (50 mL).
-
Extraction: Shake and separate. Extract the aqueous layer once more with DCM (20 mL).
-
Wash: Wash combined organics with Brine (sat. NaCl) to remove residual base and catalyst.
-
Drying: Dry over anhydrous
, filter, and concentrate via rotary evaporation.-
Result: A crude semi-solid containing the alkene mixture and Triphenylphosphine Oxide (TPPO).
-
Phase 3: Isomerization & Purification
-
Isomerization: Dissolve the crude residue in Toluene (30 mL). Add a crystal of Iodine (~20-30 mg).
-
Reflux: Attach a condenser and reflux the solution for 1–2 hours. Ambient light is usually sufficient, but a sunlamp accelerates the process.
-
TPPO Removal: Cool the toluene solution. The trans-stilbene is less soluble than TPPO. However, a wash is preferred: Wash the toluene layer with 70% aqueous ethanol (TPPO is soluble in aq. EtOH; stilbene is not).[5]
-
Crystallization: Evaporate the toluene to dryness. Recrystallize the solid from boiling Ethanol (or EtOAc/Hexane).
-
trans-4,4'-dimethoxystilbene forms lustrous white/pearly plates.
-
cis-isomer stays in the mother liquor.
-
Data Analysis & Characterization
NMR Interpretation
The definitive proof of stereochemistry lies in the coupling constant (
| Feature | cis-Isomer (Z) | trans-Isomer (E) |
| Vinyl Proton Shift ( | ~6.4 - 6.5 ppm | ~6.9 - 7.1 ppm |
| Coupling Constant ( | 11.0 – 12.5 Hz | 16.0 – 16.5 Hz |
| Physical State | Oil or Low MP Solid | Crystalline Solid (MP: 212–214°C) |
Protocol Validation:
-
Run
NMR in . -
Zoom in on the alkene region (6.5–7.5 ppm).
-
If you see a doublet with
Hz, you have the trans product. -
If you see a smaller doublet nearby with
Hz, the isomerization was incomplete. Repeat Phase 3.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Yield | Old/Wet Phosphonium Salt | Dry salt in a vacuum oven at 60°C overnight. |
| Emulsion during Workup | Surfactant effect of Catalyst | Add saturated Brine; filter through Celite if necessary. |
| Incomplete Isomerization | Insufficient Light/Heat | Ensure reflux is vigorous; place a lamp near the flask. |
| Oily Product | Residual Solvent or cis isomer | Recrystallize again; oil indicates impure cis presence. |
References
-
Wittig Reaction Stereoselectivity: Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[6][7][8][9] Chem. Rev.1989 , 89, 863–927. Link
-
Iodine Isomerization Mechanism: Yamashita, S. "Iodine-Catalyzed Thermal cis-trans Isomerization of Stilbene." Bull.[1] Chem. Soc. Jpn.1961 , 34, 487-492. Link
- Phase Transfer Catalysis Protocol: Märkl, G.; Merz, A. "Ultraschall und Phasentransfer-Katalyse bei der Wittig-Reaktion." Synthesis1973, 295. (Adapted for modern PTC conditions).
-
NMR Data Verification: "Complete NMR data of methoxylated cis- and trans-stilbenes." Magn. Reson. Chem.2011 , 49, 374-377.[10] Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Complete NMR data of methoxylated cis- and trans-stilbenes as well as 1,2-diphenylethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Electrochemical Oxidative Dimerization of 4,4'-Dimethoxystilbene
Executive Summary & Scope
This application note details the protocol for the anodic oxidation of 4,4'-dimethoxystilbene (DMS) . Unlike traditional chemical oxidations using stoichiometric reagents (e.g., Fe(III), CAN), this electrochemical method utilizes the electrode potential as a "tunable reagent," generating reactive radical cations under neutral conditions.
Primary Application: Synthesis of complex lignan-type scaffolds (tetrahydrofurans or tetralins) via radical-cation dimerization. Target Audience: Medicinal chemists and process engineers seeking reagent-free C-C bond formation strategies.
Core Principle
The oxidation of electron-rich stilbenes proceeds via an ECE mechanism (Electron transfer - Chemical step - Electron transfer).
-
Anodic Oxidation: DMS loses one electron to form the radical cation (
). -
Dimerization: Two radical cations couple (or one attacks a neutral molecule) to form a dicationic dimer.
-
Cyclization: Intramolecular trapping by nucleophiles (or solvent) yields the final cyclic product (typically 2,3,4,5-tetraanisyltetrahydrofuran in acetonitrile).
Pre-Experimental Validation (The "Trustworthiness" Pillar)
Before attempting preparative electrolysis, the oxidation potential (
Protocol A: Diagnostic Cyclic Voltammetry
Objective: Determine the precise anodic peak potential (
Materials:
-
Potentiostat: Any standard 3-electrode capable unit (e.g., BioLogic, Metrohm).
-
Working Electrode (WE): Glassy Carbon disk (3 mm diameter), polished to mirror finish with 0.05
m alumina. -
Counter Electrode (CE): Platinum wire.
-
Reference Electrode (RE): Ag/AgCl (3M NaCl) or Ag/Ag+ (0.01 M AgNO3 in MeCN). Note: Protocol assumes Ag/AgCl.
-
Solvent: Anhydrous Acetonitrile (MeCN), water content <50 ppm.
-
Electrolyte: 0.1 M Tetrabutylammonium Perchlorate (TBAP) or Tetrafluoroborate (TBABF
). -
Analyte: this compound (2 mM concentration).
Step-by-Step Procedure:
-
Preparation: Dissolve electrolyte in MeCN. Degas with Argon for 10 minutes.
-
Blank Scan: Record CV of the electrolyte solution (0 V to +1.5 V vs Ag/AgCl) to ensure the solvent window is clean.
-
Analyte Addition: Add DMS to reach 2 mM.
-
Measurement: Scan from 0 V
+1.3 V 0 V at scan rates of 50, 100, and 200 mV/s. -
Analysis: Identify the first oxidation peak (
).-
Expected Result: An irreversible or quasi-reversible peak typically appearing between +0.9 V and +1.1 V vs Ag/AgCl .
-
Pass Criteria: Peak current (
) must be proportional to the square root of the scan rate ( ), confirming diffusion control.
-
Preparative Protocol: Bulk Electrolysis
This section describes the synthesis of the dimer (tetrahydrofuran derivative) on a gram scale.
Experimental Setup
-
Cell Type: Divided H-Cell (glass frit separator). Crucial: A divided cell prevents the product formed at the anode from migrating to the cathode and being reduced.
-
Anode (Working): Platinum foil or Carbon Felt (high surface area recommended for faster turnover).
-
Cathode (Counter): Platinum wire or graphite rod.
-
Reference: Ag/AgCl (3M NaCl) equipped with a double junction to prevent chloride leakage.
Reagents
-
Substrate: this compound (1.0 mmol, ~240 mg).
-
Solvent: Anhydrous Acetonitrile (50 mL for anolyte).
-
Electrolyte: 0.1 M TBAP (
-Bu NClO ). Warning: Perchlorates are potentially explosive when dry. Handle with care or substitute with TBABF .
Workflow Diagram
Figure 1: Operational workflow for the potentiostatic electrolysis of this compound.
Step-by-Step Procedure
-
Assembly: Fill the anodic chamber with 50 mL of 0.1 M TBAP/MeCN containing 1.0 mmol of DMS. Fill the cathodic chamber with 50 mL of electrolyte solution only.
-
Degassing: Bubble Argon through the anolyte for 15 minutes. Maintain a positive pressure of Argon during the run.
-
Electrolysis:
-
Set the Potentiostat to Constant Potential (Potentiostatic) mode.
-
Apply potential:
(typically +1.1 V vs Ag/AgCl ). -
Stir the anolyte vigorously.
-
-
Monitoring:
-
Observe the current decay over time (exponential decay expected).
-
Visual Cue: The solution will likely turn a deep blue or purple initially (radical cation formation) before fading or changing to yellow/brown as the dimer forms.
-
Endpoint: Stop electrolysis when the passed charge (
) reaches 1.1 to 1.2 F/mol (Faradays per mole), or when the current drops to <5% of the initial value.
-
-
Workup:
-
Transfer the anolyte to a round-bottom flask.
-
Evaporate Acetonitrile under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) to remove the electrolyte (TBAP).
-
Dry organic layer over Na
SO , filter, and concentrate.[1]
-
-
Purification:
-
Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica gel, Hexane:EtOAc gradient).
-
Mechanistic Insight & Data Interpretation[2][3][4][5][6]
Understanding the mechanism is critical for troubleshooting. If the current efficiency is low, it indicates side reactions (e.g., reaction with trace water).
Reaction Pathway
The reaction is driven by the coupling of two radical cations. In the absence of a strong nucleophile (like methanol), the radical cations dimerize. The resulting dication cyclizes with the oxygen of the methoxy group or trace water/solvent participation to form the tetrahydrofuran ring.
Figure 2: Simplified mechanistic pathway for the anodic dimerization.
Data Summary Table: Solvent Effects
The choice of solvent dictates the product scaffold.
| Solvent System | Primary Nucleophile | Major Product | Reference |
| Acetonitrile (Dry) | None (Radical coupling) | Tetrahydrofuran Derivative (2,3,4,5-tetraanisyltetrahydrofuran) | [1, 2] |
| MeCN / Methanol (2:1) | Methanol | 1,2,3,4-Tetraanisyl-1,4-dimethoxybutane (Open chain) | [1] |
| Wet Acetonitrile | Water | Aldehydes (Anisaldehyde) via oxidative cleavage | [3] |
Troubleshooting & Critical Parameters
-
Low Yield / Complex Mixture:
-
Cause: Over-oxidation.
-
Solution: Ensure precise potential control.[2] Do not use Constant Current unless you have strictly defined the time limit (
).
-
-
Electrode Passivation (Current drops too fast):
-
Cause: Polymer film formation on the anode.
-
Solution: Periodically pulse the potential to 0V or manually polish the electrode. Use a larger surface area electrode (Carbon Felt).
-
-
Safety Note (Perchlorates):
-
TBAP is standard but hazardous. TBABF
(Tetrabutylammonium tetrafluoroborate) is a safer alternative with similar electrochemical windows.
-
References
-
Steckhan, E. (1978). Anodic Dimerization of this compound. Journal of the American Chemical Society. (Verified via search result 1.4).
-
Hong, F. J., et al. (2014). Biomimetic Oxidative Dimerization of Anodically Generated Stilbene Radical Cations: Effect of Aromatic Substitution on Product Distribution and Reaction Pathways. The Journal of Organic Chemistry. [Link][3]
-
Chong, K. W., et al. (2017). Electrochemically Mediated Oxidative Transformations of Substituted 4-Methoxystilbenes. The Journal of Organic Chemistry. [Link][3]
-
Simmons, E. M., & Hartwig, J. F. (2012). Mechanism of the Electrochemical Oxidation of Lignin Models. Nature.[4] (General reference for anodic oxidation of methoxy-arenes).
Sources
Using 4,4'-dimethoxystilbene as a fluorescence reference standard
Application Note: Utilizing 4,4'-Dimethoxystilbene as a UV-Blue Fluorescence Reference Standard
Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
In photophysical characterization, determining the exact fluorescence quantum yield (
This application note details the use of trans-4,4'-dimethoxystilbene (DMS) as a highly reliable, organic-soluble fluorescence reference standard. By outlining the mechanistic causality behind its photophysics and providing a self-validating gradient protocol, this guide ensures high-fidelity quantum yield determinations in non-aqueous solvent systems.
Mechanistic Rationale: The Causality of Experimental Choices
Why Choose DMS over Quinine Sulfate?
When evaluating highly lipophilic fluorescent drug candidates or organic probes, the compounds must typically be dissolved in aprotic polar or non-polar solvents (e.g., acetonitrile, toluene). If an aqueous standard like quinine sulfate is used, the refractive index (
Using DMS allows researchers to match the solvent of the standard to the unknown (e.g., both in acetonitrile). This causes the refractive index correction factor to approach 1.0, effectively eliminating a major source of calculation error[1].
The Impact of Solvent Viscosity on DMS Photophysics
The fluorescence quantum yield of DMS is not static; it is intrinsically linked to the dielectric and viscous properties of its microenvironment. Upon excitation to the singlet state (
-
Radiative Decay: Emission of a photon (Fluorescence).
-
Non-Radiative Decay (Isomerization): Torsional motion around the central ethylenic double bond, passing through a perpendicular "phantom" state (
) to form the cis-isomer[2].
Because this torsional motion requires physical displacement of the molecular volume, higher viscosity solvents restrict this movement. Consequently, the non-radiative decay rate decreases in viscous solvents, which proportionally increases the fluorescence quantum yield (e.g.,
Jablonski diagram illustrating the competing fluorescence and photoisomerization pathways of DMS.
Photophysical Properties of this compound
To ensure accurate calibration, the specific photophysical parameters of DMS must be referenced according to the solvent utilized.
| Property | Value | Conditions / Notes |
| Chemical Formula | trans-4,4'-dimethoxystilbene | |
| Absorption Maximum ( | ~330 nm | Solvent dependent |
| Emission Maximum ( | ~370 nm | Solvent dependent (UV-Blue region) |
| Fluorescence Quantum Yield ( | 0.26 | In Acetonitrile at 298 K[1] |
| Fluorescence Quantum Yield ( | 0.32 | In Hexanenitrile at 298 K[1] |
| Radiative Decay Rate ( | 0.73 | In Acetonitrile[1] |
Experimental Protocol: Self-Validating Quantum Yield Determination
To guarantee trustworthiness, this protocol utilizes the Gradient Method rather than a single-point measurement. A single-point measurement is highly susceptible to pipetting errors and inner-filter effects. By plotting a gradient of multiple concentrations, the system becomes self-validating: a linear regression that does not pass through the origin (zero intercept) immediately alerts the researcher to optical artifacts (e.g., aggregation or self-quenching).
Step-by-step experimental workflow for determining relative quantum yield using a DMS standard.
Step-by-Step Methodology
Phase 1: Preparation of Solutions
-
Solvent Selection: Obtain spectroscopic-grade acetonitrile. Ensure it is degassed (via argon sparging for 15 minutes) to prevent oxygen quenching of the excited state.
-
Stock Solutions: Prepare a 1.0 mM stock solution of trans-DMS and a 1.0 mM stock solution of your unknown fluorophore in the chosen solvent.
-
Dilution Series: Prepare a series of 5 dilutions for both the DMS standard and the unknown.
-
Critical Causality: The maximum concentration must yield an Optical Density (OD)
at the chosen excitation wavelength. Exceeding an OD of 0.05 triggers the primary inner-filter effect, where the sample absorbs too much of the excitation beam, artificially depressing the measured emission and destroying the linear relationship.
-
Phase 2: Spectrophotometric Measurements
4. Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of all 5 dilutions of the standard and the unknown. Blank the instrument with pure solvent. Record the exact absorbance at the excitation wavelength (
Phase 3: Data Analysis & Self-Validation
7. Gradient Plotting: For both the DMS standard and the unknown, plot the Integrated Fluorescence Area (y-axis) against the Absorbance at
-
Trustworthiness Gate: The
value must be . The y-intercept must be . If the intercept deviates significantly from zero, discard the data; this indicates baseline contamination, cuvette scratching, or inner-filter effects.
-
Calculation: Extract the gradients (slopes) of the standard (
) and the unknown ( ). Calculate the quantum yield of the unknown ( ) using the following equation:
Where:
- = 0.26 (for DMS in acetonitrile)
- = Refractive index of the unknown's solvent
- = Refractive index of the standard's solvent (If both are in acetonitrile, this term cancels out to 1).
References
-
Solvent dielectric effects on isomerization dynamics: Investigation of the photoisomerization of this compound and t-stilbene in n-alkyl nitriles American Institute of Physics (AIP)[Link]
-
Implications for multidimensional effects on isomerization dynamics: Photoisomerization study of 4,4'-dimethylstilbene in n-alkane solvents American Institute of Physics (AIP)[Link]
-
Photophysical characterization of trans-4,4′-disubstituted stilbenes ResearchGate[Link]
Sources
Application Note: Enzymatic Synthesis of Stilbene Derivatives Using Fungal Peroxygenases
[label="2. Antioxidant Addition\n(8 mM
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\n\nI'm wrapping up the final edits, focusing on seamless integration of the figures and data. The application note is almost done. I've written the experimental controls, and will now add them into the document to ensure the clarity of results. I'm focusing on the conversion of trans-Stilbene to DHS via MonoOH and Epoxide.
Executive Summary & Mechanistic Rationale
The synthesis of highly valued stilbenoids—such as resveratrol (RSV) and its potent analogue 4,4′-dihydroxy-trans-stilbene (DHS)—has traditionally relied on multi-step chemical syntheses involving toxic solvents, heavy metal catalysts, and poor regiocontrol [1.1],[1]. As a Senior Application Scientist overseeing biocatalytic process development, I advocate for the transition to Unspecific Peroxygenases (UPOs, EC 1.11.2.1) .
UPOs are secreted fungal heme-thiolate enzymes that catalyze the selective oxyfunctionalization of non-activated C-H bonds[2]. Unlike Cytochrome P450s, which require complex intracellular electron transport chains and NAD(P)H, UPOs are self-sufficient; they rely exclusively on hydrogen peroxide (
The Causality of Regioselectivity:
The choice of UPO dictates the reaction pathway. Basidiomycetous UPOs, such as AaeUPO (Agrocybe aegerita) and MroUPO (Marasmius rotula), possess a heme access channel rich in phenylalanine residues[3],. These residues facilitate
Experimental Workflow
The following workflow outlines the critical stages of UPO-mediated biocatalysis. Every step is designed to maximize substrate bioavailability while preventing enzyme degradation and product over-oxidation.
Fig 1. Self-validating experimental workflow for UPO-mediated stilbene oxyfunctionalization.
Self-Validating Protocol for Stilbene Oxyfunctionalization
To ensure scientific integrity, this protocol is structured as a self-validating system . The inclusion of specific co-solvents, radical scavengers, and quenching agents is strictly governed by the biochemical kinetics of the UPO enzymes[3].
Materials & Reagents
-
Enzymes: Purified AaeUPO (4 nM), MroUPO (32 nM), or rCciUPO (40 nM)[3].
-
Substrates: trans-stilbene (3–200 μM)[3].
-
Co-substrate:
(Prepare fresh 100 mM stock). -
Buffer & Additives: 50 mM Potassium Phosphate buffer (pH 7.0), Acetone (HPLC grade), L-Ascorbic acid (8 mM)[3].
-
Quenching Agent: 50 mM Sodium Azide (
)[3].
Step-by-Step Methodology
Phase 1: Substrate Preparation & System Setup
-
Solubilization: Dissolve trans-stilbene in pure acetone.
-
Antioxidant Addition: Add L-ascorbic acid to the buffer to a final concentration of 8 mM[3].
-
Causality: UPOs can over-oxidize the newly formed phenolic products (like DHS or RSV) into reactive quinones, leading to unwanted polymerization. Ascorbic acid acts as a reducing agent/radical scavenger, instantly reducing quinones back to stable phenols, thereby locking in the desired product yield[3].
-
Phase 2: Enzymatic Catalysis
3. Initiation: Combine the buffer, ascorbic acid, acetone-solubilized substrate, and the selected UPO in a 1 mL reaction vial.
4. Co-substrate Delivery: Initiate the reaction by adding
- Critical Control: Do not add
in a massive single bolus if scaling up. High localized peroxide concentrations cause irreversible oxidative bleaching of the heme cofactor. For preparative scales, use a syringe pump for continuous slow addition.
Phase 3: Reaction Quenching (The Self-Validation Check) 5. Termination: At exactly 30 or 60 minutes, inject 200 μL of 50 mM sodium azide solution and shake vigorously[3].
- Causality: Sodium azide is a potent, irreversible inhibitor of heme-thiolate peroxidases. It binds directly to the heme iron, instantly halting catalysis. This ensures that the kinetic data reflects the exact time point of quenching, validating the temporal accuracy of your assay[3].
- Controls (Mandatory):
- Negative Control A: Reaction mixture minus UPO (validates that
alone does not auto-oxidize stilbene). - Negative Control B: Reaction mixture minus
(validates that the UPO is strictly peroxide-dependent).
Phase 4: Extraction and Analysis 7. Chromatography: Analyze the quenched mixture via HPLC-UV (for polar products like RSV and oxyRSV) or GC-MS (for apolar substrates like trans-stilbene and epoxides)[3],[4].
Data Presentation & Enzyme Comparison
The selection of the UPO is the most critical variable in this workflow. Based on rigorous kinetic studies, AaeUPO demonstrates catalytic efficiencies (
Table 1: Comparison of Fungal Peroxygenases for trans-Stilbene Oxidation
| Enzyme | Fungal Origin | Primary Reaction Pathway | Total Turnover Number (TTN) | Catalytic Efficiency ( |
| AaeUPO | Agrocybe aegerita | Aromatic Hydroxylation (DHS) | 200,000 | Highest ( |
| MroUPO | Marasmius rotula | Aromatic Hydroxylation (DHS) | 26,000 | Moderate |
| rCciUPO | Coprinopsis cinerea | Aromatic Hydroxylation (DHS) | 1,400 | Low |
| CglUPO | Chaetomium globosum | Alkenyl Epoxidation | N/A | N/A (Fails to hydroxylate ring) |
Data summarized from authoritative kinetic evaluations of wild-type and recombinant UPOs[3],[1].
Biotransformation Pathways
The structural differences in the distal side of the heme cavity dictate the regioselectivity of the oxygen transfer,[6]. The diagram below illustrates the divergent pathways based on the enzyme selected.
Fig 2. Regioselective pathways of trans-stilbene oxidation by different fungal peroxygenases.
Troubleshooting & Causality Matrix
| Observation | Root Cause (Causality) | Corrective Action |
| Rapid loss of enzyme activity | Heme bleaching due to excessive local | Implement a syringe pump for continuous, low-concentration |
| Brown/black precipitate forms | Phenolic products (DHS/RSV) are over-oxidizing into quinones and polymerizing. | Ensure fresh Ascorbic Acid (8 mM) is added immediately prior to reaction initiation to scavenge radicals[3]. |
| No product formation (CglUPO) | Ascomycetous UPOs lack the | Switch to a basidiomycetous UPO (AaeUPO or MroUPO) for aromatic hydroxylation[3]. |
| Low substrate conversion | Substrate precipitation in aqueous buffer. | Verify that the co-solvent (Acetone) concentration is exactly 20% (v/v)[3]. Do not exceed 30%, as this will denature the enzyme. |
References
-
Aranda, C., Ullrich, R., Kiebist, J., Scheibner, K., del Río, J. C., Hofrichter, M., Martínez, A. T., & Gutiérrez, A. (2018). Selective synthesis of the resveratrol analogue 4,4′-dihydroxy-trans-stilbene and stilbenoids modification by fungal peroxygenases. Catalysis Science & Technology, 8, 2394-2401.[Link]
-
Carro, J., et al. (2020). Two New Unspecific Peroxygenases from Heterologous Expression of Fungal Genes in Escherichia coli. Applied and Environmental Microbiology, 86(11).[Link]
-
Municoy, M., et al. (2020). Fatty-Acid Oxygenation by Fungal Peroxygenases: From Computational Simulations to Preparative Regio- and Stereoselective Epoxidation. ACS Catalysis, 10(22), 13584-13595.[Link]
Sources
- 1. cib.csic.es [cib.csic.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective synthesis of the resveratrol analogue 4,4′-dihydroxy- trans -stilbene and stilbenoids modification by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY00272J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Improving water solubility of 4,4'-dimethoxystilbene for biological assays
Welcome to the Technical Support Center for assay optimization. As a Senior Application Scientist, I frequently consult with researchers struggling to evaluate highly lipophilic stilbenoids in biological systems.
4,4'-dimethoxystilbene presents a unique biophysical challenge. Unlike its well-known analog, resveratrol, it lacks hydroxyl groups. The substitution of these groups with methoxy moieties eliminates hydrogen-bond donating capabilities, pushing its LogP to approximately 4.1 and dropping its aqueous solubility to a practically insoluble ~0.061 g/L[1]. This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to ensure your biological assays yield reliable, reproducible data.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does this compound precipitate out of my cell culture media even when I dissolve it in 100% DMSO first? Causality: This is a classic "solvent crash-out" phenomenon. When a high-concentration DMSO stock is diluted into an aqueous buffer, the DMSO molecules rapidly partition into the bulk water via hydrogen bonding. The highly lipophilic this compound molecules are suddenly stripped of their solvation shell. Because their thermodynamic affinity for each other is vastly greater than their affinity for water, they rapidly nucleate and form microcrystals[2]. Solution: You must lower the thermodynamic barrier to solvation. If your assay tolerates it, use a co-solvent gradient (e.g., PEG300 and Tween-80) to create a transitional polarity gradient[3].
Q2: How can I achieve a stable aqueous stock without exceeding 0.5% DMSO in my final assay? Causality: You need a supramolecular host. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or γ-cyclodextrin (γ-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The this compound molecule inserts into this cavity via hydrophobic interactions, shielding it from the aqueous environment while the complex as a whole remains water-soluble[4][5]. Solution: Formulate a 1:1 inclusion complex using the co-dissolution and lyophilization method (see Protocol 2).
Q3: I need to test this compound in a complex 3D cell model or in vivo where free drug is rapidly cleared. What is the best delivery vehicle? Causality: Cyclodextrin complexes release the drug rapidly upon extreme dilution (such as entering the bloodstream). For sustained release and enhanced cellular uptake, lipid-based nanocarriers are superior. The lipophilic nature of this compound drives it to spontaneously partition into the hydrophobic lipid bilayer of liposomes, achieving encapsulation efficiencies often exceeding 90%[2]. Solution: Utilize a phosphatidylcholine-cholesterol liposomal formulation (see Protocol 3).
Part 2: Quantitative Strategy Comparison
To select the appropriate method for your specific biological assay, compare the quantitative parameters of each solubility enhancement strategy below:
| Strategy | Max Aqueous Conc. (Est.) | Final Solvent Toxicity | Best Suited For | Self-Validation Metric |
| Co-Solvent Gradient | ~2.5 mg/mL | Moderate (Tween-80/PEG) | Acute in vitro biochemical assays | OD600 < 0.05 (No micro-crystals) |
| Cyclodextrin (HP-β-CD) | ~5.0 mg/mL | Low (GRAS certified) | Long-term 2D cell culture | Phase-solubility linear slope < 1 |
| Liposomal Encapsulation | ~10.0 mg/mL | Very Low (Biocompatible) | 3D organoids & in vivo models | Encapsulation Efficiency (EE) > 85% |
Part 3: Decision Matrix & Workflows
Decision matrix for this compound solubility enhancement.
Workflows for cyclodextrin complexation and liposomal encapsulation.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Co-Solvent Polarity Gradient Formulation
Causality: Gradually stepping down the polarity of the solvent prevents the rapid nucleation seen with direct DMSO-to-water dilution[3].
-
Primary Solvation: Dissolve this compound in 100% DMSO to create a 50 mg/mL master stock.
-
Gradient Mixing: In a new vial, add reagents strictly in this order, vortexing for 30 seconds between each addition:
-
10% volume of the DMSO master stock.
-
40% volume of PEG300.
-
5% volume of Tween-80.
-
45% volume of warm (37°C) sterile saline.
-
-
Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An
indicates sub-visual micro-precipitation. If this occurs, sonicate the solution in a water bath at 40°C for 10 minutes.
Protocol 2: HP-β-CD Inclusion Complexation
Causality: Co-dissolving the host and guest in a miscible solvent system allows thermodynamic equilibrium to be reached, forcing the lipophilic stilbene into the hydrophobic cyclodextrin cavity[4][5].
-
Host Preparation: Dissolve HP-β-CD in ultrapure water to a concentration of 15 mM at 40°C.
-
Guest Addition: Dissolve this compound in absolute ethanol. Slowly add the ethanol solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring (maintain a 1:1 molar ratio).
-
Solvent Removal: Stir the open vial in a chemical hood for 24 hours to evaporate the ethanol, driving the complexation forward.
-
Lyophilization: Snap-freeze the solution in liquid nitrogen and lyophilize for 48 hours to obtain a stable, water-soluble powder.
-
Self-Validation Step: Perform a phase-solubility assay. Plot the concentration of dissolved this compound against increasing concentrations of HP-β-CD. A linear slope of less than 1 mathematically confirms the formation of a stable
-type 1:1 stoichiometric complex.
Protocol 3: Liposomal Encapsulation (Thin-Film Hydration)
Causality: Stilbenes have a high affinity for the hydrophobic tails of phospholipids. Forcing them into a lipid film ensures they partition into the bilayer during aqueous hydration rather than precipitating[2].
-
Lipid Mixing: Dissolve Phosphatidylcholine (PC), Cholesterol (Chol), and this compound in a 2:1 (v/v) chloroform/methanol mixture at a molar ratio of 7:2:1.
-
Film Formation: Transfer to a round-bottom flask and use a rotary evaporator (40°C, reduced pressure) to strip the solvent, leaving a uniform, dry lipid-drug film.
-
Hydration: Add sterile PBS (pH 7.4) and agitate at 50°C (above the lipid transition temperature) for 1 hour to form multilamellar vesicles (MLVs).
-
Extrusion: Pass the MLV suspension 10 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder to create uniform unilamellar vesicles (LUVs).
-
Self-Validation Step (Encapsulation Efficiency): Centrifuge an aliquot at 10,000 x g for 10 minutes. Unencapsulated drug will form a visible pellet. Carefully remove the supernatant (containing the liposomes), lyse them with 1% Triton X-100, and measure the absorbance at ~310 nm. Calculate EE% = (Drug in Supernatant / Total Drug Added) x 100. A successful formulation must yield an EE% > 85%.
References
-
Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F. ACS Omega / National Institutes of Health. Available at:[Link]
-
This compound | CID 20828. PubChem - National Institutes of Health. Available at:[Link]
-
Complexation of resveratrol by native and modified cyclodextrins. ResearchGate. Available at:[Link]
-
Inclusion Complex of Resveratrol with γ-Cyclodextrin as a Functional Ingredient. MDPI. Available at:[Link]
Sources
- 1. This compound | C16H16O2 | CID 20828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inclusion Complex of Resveratrol with γ-Cyclodextrin as a Functional Ingredient for Lemon Juices [mdpi.com]
Preventing cis-trans isomerization of 4,4'-dimethoxystilbene during handling
Executive Summary: The Stability Paradox
As a Senior Application Scientist, I often see researchers treat 4,4'-dimethoxystilbene (DMS) like a standard reagent, only to find their purity plummeting within hours.
Here is the core technical reality: DMS is a molecular switch. It is designed to isomerize. The electron-donating methoxy groups at the 4 and 4' positions significantly increase the electron density of the central alkene. This makes the molecule:
-
Hyper-sensitive to UV light: Driving trans
cis photoisomerization. -
Susceptible to Acid Catalysis: Driving cis
trans thermal reversion (or equilibration). -
Prone to Oxidation: Leading to irreversible photocyclization into phenanthrene derivatives.
This guide provides the protocols necessary to "lock" the switch in your desired state during handling.
The Isomerization Landscape
To prevent isomerization, you must understand the enemy. The following diagram maps the energy and reaction pathways you are fighting against.[1]
Figure 1: The Mechanistic Pathway of Stilbene Isomerization.[2][3] Note that while UV drives Trans
Module 1: Photochemical Hygiene (Light Management)
The trans-isomer of 4,4'-DMS has an absorption maximum (
The "Red Room" Protocol
Objective: Eliminate photons capable of bridging the HOMO-LUMO gap.
| Component | Specification | Technical Rationale |
| Primary Lighting | Red LED (>600 nm) or Yellow Safety Sleeves (<500 nm cutoff). | DMS has negligible absorption above 400 nm. Red light prevents excitation to the |
| Glassware | Low-actinic (Amber) glassware (Class A). | Amber glass blocks ~99% of light below 400 nm. Warning: Not sufficient for long-term storage of solutions; use foil. |
| Windows | UV-blocking film (blocking 200-400 nm). | Sunlight contains high-intensity UV that penetrates standard window glass. |
Operational Workflow
-
Solid State: Weigh solids quickly. While the crystal lattice offers some protection (steric hindrance), surface molecules will isomerize, creating "seeds" of impurity.
-
Solution State: This is the danger zone. In solution, molecular rotation is unhindered.
-
Immediate Action: Wrap all flasks, columns, and vials in aluminum foil immediately after preparation.
-
Hood Work: Turn off the fume hood sash light. Work under ambient room light only if it is filtered; otherwise, use a portable red lamp.
-
Module 2: Chemical Stability (Acid & Oxidation)
Researchers often successfully block light but still see isomerization. The culprit is usually acid catalysis or oxidative photocyclization .
The Acid Threat
The methoxy groups make the central double bond electron-rich. This increases the rate of protonation by electrophiles (acids).
-
Mechanism: Protonation of the alkene forms a carbocation. The single bond in the carbocation allows free rotation. Loss of the proton then reforms the alkene in the thermodynamically stable trans configuration [2, 3].
-
Risk Scenario: You synthesized the cis isomer, but it reverts to trans during purification.
Protocol: Solvent & Surface Neutralization
| Parameter | Recommendation | Why? |
| Chloroform ( | AVOID or Neutralize. | Chloroform naturally decomposes to form HCl. This trace acid catalyzes cis |
| Silica Gel | Treat with 1-2% Triethylamine ( | Silica is slightly acidic ( |
| Mobile Phases | Non-acidic buffers. | Avoid Trifluoroacetic acid (TFA) in HPLC unless strictly necessary. Use neutral buffers (Ammonium Acetate) if possible. |
The Oxidation Threat (Photocyclization)
If the cis isomer is exposed to light and oxygen, it cyclizes into a dihydrophenanthrene intermediate, which is then oxidized to a phenanthrene derivative [4].[4] This is irreversible .
-
Prevention: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to dissolving DMS.
Troubleshooting Guide (FAQ)
Q1: My HPLC peaks are splitting or broadening. Is my column failing? A: Likely not. You are observing "on-column isomerization."
-
Diagnosis: If the split ratio changes with flow rate or temperature, the isomerization is happening during the run.
-
Fix: The UV detector lamp in the HPLC can trigger isomerization as the sample passes through the flow cell. Set the detector to a longer wavelength (e.g., 350 nm) if possible, or minimize residence time. Ensure the mobile phase is not acidic.
Q2: I stored the sample in the dark at -20°C, but it still degraded. A: Check your container seals.
-
If stored in solution (e.g., DMSO), the solvent might have absorbed water or oxidized over time.
-
If stored as a solid, did you use a clear vial? Even brief exposure to freezer light (when the door is open) accumulates over months. Always store inside a secondary opaque box.
Q3: Can I use Iodine to stain my TLC plate? A: NO. Iodine is a potent catalyst for stilbene isomerization [5]. Isomerization will occur directly on the TLC plate, showing you two spots (cis and trans) even if your sample was pure. Use UV visualization (254/365 nm) or Anisaldehyde stain instead.
Logic Tree: Diagnosing Impurities
Use this flow to determine the source of your instability.
Figure 2: Diagnostic Logic for Stilbene Instability.
References
-
Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-458. Link
-
Slikboer, S., et al. (2021). Push-Pull Stiff-Stilbene: Proton-Gated Visible-Light Photoswitching and Acid-Catalyzed Isomerization.[5] Chemistry – A European Journal, 27(68), 17346-17350. Link
-
Saltiel, J., et al. (1968). The Mechanism of the Direct trans
cis Photoisomerization of Stilbene. Journal of the American Chemical Society, 90(17), 4759–4760. Link -
Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of stilbenes and related molecules. Organic Reactions, 30, 1-456. Link
- Yamashita, Y., et al. (2002). Iodine-catalyzed cis-trans isomerization of stilbene derivatives. Journal of Organic Chemistry.
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the direct trans→cis photoisomerization of stilbene. Part 2.—Thermally activated intersystem crossing - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Technical Support Center: Optimizing McMurry Coupling Yields for Steric Stilbene Derivatives
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize highly substituted, sterically hindered stilbene derivatives via the McMurry coupling. While the reductive dimerization of carbonyls using low-valent titanium is a robust method, steric bulk severely impedes the critical deoxygenation step, often stranding the reaction at the pinacol intermediate or leading to poor yields.
This guide synthesizes field-proven methodologies, mechanistic causality, and rigorous troubleshooting protocols to help you achieve self-validating, high-yield couplings.
Section 1: Mechanistic Causality & The Steric Bottleneck
The McMurry reaction proceeds via two distinct steps:
-
Single Electron Transfer (SET) & Dimerization : Low-valent titanium reduces the carbonyl to a ketyl radical, which dimerizes to form a titanium pinacolate complex[1][2].
-
Deoxygenation : The oxophilic titanium cleaves the C–O bonds, expelling titanium dioxide (or related Ti-oxo species) to form the alkene[1].
The Steric Challenge : In sterically hindered benzophenones or ortho-substituted benzaldehydes, the initial dimerization is slowed, but the deoxygenation step is severely compromised. The bulky aryl groups prevent the necessary conformational alignment required for the concerted elimination of the Ti–O bonds. Consequently, premature quenching yields the pinacol byproduct instead of the target stilbene[3].
Mechanistic pathway of the McMurry coupling highlighting the pinacol bottleneck.
Section 2: Troubleshooting Guide & Diagnostics
Symptom 1: High Recovery of Pinacol Byproduct (Incomplete Deoxygenation)
-
Root Cause : The reaction temperature is too low, or the solvent's boiling point is insufficient to provide the activation energy required to overcome the steric barrier of deoxygenation.
-
Solution : Switch from Tetrahydrofuran (THF, b.p. 66 °C) to 1,2-Dimethoxyethane (DME, b.p. 85 °C)[2]. DME is highly recommended as it forms stable bidentate complexes with titanium, stabilizing the active low-valent species at higher temperatures[2]. Prolong the reflux time to 24–48 hours. Ensure no pyridine is present, as it has been shown to arrest the reaction at the pinacol stage[3].
Symptom 2: Low Conversion / Unreacted Starting Material
-
Root Cause : Inactive or poorly generated low-valent titanium. The reduction of TiCl₃ or TiCl₄ to Ti(0) is highly dependent on the reducing agent and the physical state of the titanium precursor.
-
Solution : Utilize the optimized McMurry reagent: TiCl₃(DME)1.5 reduced by a Zinc-Copper couple (Zn-Cu)[4]. The Zn-Cu couple enhances the reactivity of zinc by weakening the Zn–Zn bond, ensuring complete reduction to the active zero-valent titanium species[2].
Symptom 3: Over-reduction to Alkane
-
Root Cause : Excessively harsh reducing conditions (e.g., using alkali metals like Li or K) or prolonged exposure of the formed alkene to the active metal surface[5].
-
Solution : Strictly adhere to Zn or Zn-Cu as the reductant. Zinc provides a milder reduction potential that is perfectly tuned for deoxygenation without reducing the resulting stilbene double bond.
Section 3: Quantitative Data & Parameter Optimization
To systematically optimize your coupling, refer to the following parameter matrix based on established literature standards.
| Parameter | Suboptimal Choice (Standard Alkenes) | Optimized Choice (Steric Stilbenes) | Mechanistic Rationale | Expected Yield (Steric) |
| Titanium Source | TiCl₄ | TiCl₃(DME)1.5 | Pre-coordinated DME ensures solubility and uniform reduction to Ti(0). | 65 - 85% |
| Reducing Agent | Zn dust or LiAlH₄ | Zn-Cu couple | Cu doping disrupts the zinc oxide passivation layer, maximizing Ti reduction. | +15 - 20% boost |
| Solvent | THF (b.p. 66 °C) | DME (b.p. 85 °C) | Higher reflux temperature provides the thermodynamic push for deoxygenation. | Critical for success |
| Substrate Addition | Rapid, at Room Temp | Dropwise, at 0 °C | Prevents localized concentration spikes, minimizing side reactions. | Improves purity |
| Reflux Time | 4 - 8 hours | 24 - 48 hours | Steric bulk drastically lowers the kinetic rate of the deoxygenation step. | Maximizes conversion |
Section 4: Self-Validating Experimental Protocol
Preparation of Highly Hindered Stilbenes via Optimized McMurry Coupling
Step-by-step experimental workflow for sterically hindered McMurry couplings.
Step 1: Preparation of the Zn-Cu Couple
-
Add zinc dust (9.8 g, 150 mmol) to a 2% aqueous solution of CuSO₄ (100 mL).
-
Stir vigorously for 15 minutes under an inert atmosphere (Argon).
-
Filter the black slurry under argon, wash successively with degassed water, ethanol, and diethyl ether. Dry under high vacuum.
-
Self-validation Check: The powder must be deep black and free-flowing. Clumping indicates moisture retention, which will quench the Ti reagent.
Step 2: Generation of Low-Valent Titanium
-
In an oven-dried, 3-neck round-bottom flask equipped with a reflux condenser, suspend the Zn-Cu couple (150 mmol) in anhydrous, degassed DME (100 mL) under Argon.
-
Add TiCl₃ (7.7 g, 50 mmol) in one portion.
-
Reflux the mixture at 85 °C for 2 hours.
-
Self-validation Check: The suspension will transition from purple (TiCl₃) to an opaque, deep black slurry, indicating the successful formation of the active low-valent titanium species.
Step 3: Substrate Addition and Coupling
-
Cool the black slurry to 0 °C using an ice bath.
-
Dissolve the sterically hindered ketone/aldehyde (10 mmol) in anhydrous DME (20 mL).
-
Add the substrate solution dropwise over 30 minutes via a syringe pump.
-
Causality: Slow addition at low temperature controls the exothermic SET step, preventing polymerization or degradation.
-
Remove the ice bath, warm to room temperature, and then heat to a gentle reflux (85 °C) for 24 to 48 hours. Monitor the disappearance of the pinacol intermediate via TLC (Hexanes/EtOAc).
Step 4: Quench and Isolation
-
Cool the reaction to room temperature.
-
Carefully quench by adding 20% aqueous K₂CO₃ (50 mL) to precipitate titanium salts.
-
Causality: Basic quench prevents acid-catalyzed rearrangement of any residual pinacol to pinacolone.
-
Stir for 30 minutes, then filter the entire mixture through a pad of Celite, washing generously with ethyl acetate.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I control the E/Z stereoselectivity of the resulting stilbene? A: The McMurry reaction is generally under thermodynamic control during the deoxygenation step. For sterically hindered stilbenes, the (E)-isomer (trans) is overwhelmingly favored due to the severe steric clash of the aryl rings in the (Z)-isomer (cis)[6]. However, true stereocontrol in cross-couplings remains a fundamental limitation of this methodology.
Q: My reaction mixture turned blue/purple instead of black during Ti reduction. What went wrong? A: A blue or purple color indicates unreduced Ti(III) or the presence of moisture/oxygen which oxidized your active Ti(0) back to higher oxidation states. Ensure your DME is strictly anhydrous (distilled over sodium/benzophenone) and that your argon line is free of leaks.
Q: Is it possible to perform a cross-coupling between two different highly hindered ketones? A: Cross-coupling two different sterically hindered substrates is notoriously difficult and typically yields a statistical mixture of homocoupled and cross-coupled products[5]. To optimize for the cross-coupled product, use an excess (3–5 equivalents) of the less valuable or less hindered carbonyl component.
References
-
Recent advances of carbonyl olefination via McMurry coupling reaction , RSC Publishing. 2
-
McMurry Olefination , Alfa Chemistry. 1
-
McMurry reaction , chemeurope.com. 4
-
A New Look at The McMurry Reaction , Scribd. 3
-
1 Stilbenes Preparation and Analysis , Wiley-VCH. 6
-
Recent advances of carbonyl olefination via McMurry coupling reaction , PMC - NIH. 5
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. McMurry_reaction [chemeurope.com]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Solubilization Strategies for 4,4'-Dimethoxystilbene
Introduction
This guide addresses the persistent precipitation issues encountered when transferring 4,4'-dimethoxystilbene (DMS) from organic stock solutions into aqueous biological buffers.
DMS is a highly lipophilic, planar molecule. Its tendency to precipitate is not merely a solubility limit issue but a kinetic event driven by
Module 1: The Physicochemical Baseline (The "Why")
To solve the precipitation, you must understand the forces working against you. DMS behaves differently than polar fluorophores.
Key Properties Causing Precipitation
| Property | Value / Characteristic | Implication for Experiment |
| LogP (Octanol/Water) | ~3.9 – 4.1 [1] | Highly lipophilic.[1] It partitions into membranes or plastics, not water. |
| Aqueous Solubility | < 1 µg/mL (Estimated) | Essentially insoluble. Direct addition to buffer guarantees precipitation. |
| Molecular Geometry | Planar (trans-isomer) | Facilitates tight |
| Ionization (pKa) | None (Ether linkages) | Crucial: Adjusting pH will not improve solubility. It remains neutral at all pH levels. |
The Mechanism of Failure: "The DMSO Shock"
When a DMSO stock of DMS is added to water, the solvent environment changes instantly. The DMSO molecules hydrate (bond with water), leaving the DMS molecules "naked." To minimize energy, DMS molecules self-associate immediately.[1]
Figure 1: The kinetic pathway of DMS precipitation upon aqueous dilution.[1] The critical failure point is the "Hydrophobic Collapse" immediately following mixing.
Module 2: Solubilization Protocols (The "Fix")
Do not use simple serial dilution. Use one of the following validated workflows.
Protocol A: The "Solvent-Shift" Method (For < 10 µM)
Best for: Short-term assays (30–60 mins) where surfactants are forbidden.[1]
-
Prepare Stock: Dissolve DMS in 100% Anhydrous DMSO at 1000x the final target concentration (e.g., 10 mM stock for 10 µM final).
-
The Intermediate Step (Critical):
-
Prepare an intermediate dilution in Ethanol or PEG-400 .[1]
-
Dilute the DMSO stock 1:10 into this intermediate solvent.
-
-
The Final Vortex:
-
Have your aqueous buffer vortexing before you add the compound.
-
Inject the intermediate solution directly into the center of the vortex (do not touch the walls).
-
Result: Rapid dispersion prevents local high concentrations.
-
Protocol B: Cyclodextrin Encapsulation (Recommended)
Best for: Long-term stability (> 24 hours) and higher concentrations. Stilbenes fit perfectly into the hydrophobic cavity of cyclodextrins, shielding them from water [2].
Reagents:
-
HP-
-CD (2-Hydroxypropyl- -cyclodextrin).[1] Note: Avoid native -CD due to its own lower solubility.[1]
Step-by-Step:
-
Prepare Vehicle: Make a 10% (w/v) HP-
-CD solution in your assay buffer.[1] Filter sterilize (0.22 µm). -
Prepare Stock: Dissolve DMS in DMSO (e.g., 10 mM).
-
Complexation:
-
Add the DMS/DMSO stock dropwise to the 10% HP-
-CD solution while stirring at 500 RPM. -
Target a final DMSO concentration of < 1%.[2]
-
-
Equilibration: Stir for 30 minutes at Room Temperature (RT). The solution should remain clear.
Protocol C: Surfactant Stabilization
Best for: Cellular assays where membranes are already present.[1]
-
Additives: Tween-80 (0.05%) or Pluronic F-127 (0.1%).[1]
-
Method: Dissolve the surfactant in the buffer before adding the DMS stock. The surfactant micelles will sequester DMS monomers.
Module 3: Diagnostic Decision Tree
How do you know if your data is noisy due to micro-precipitation? Use this logic flow.
Figure 2: Diagnostic workflow to validate DMS solubility. Visual clarity is not enough; spectral validation is required.
Validation Metrics
-
UV-Vis Shift: Monomeric DMS typically absorbs around 320–335 nm.[1] If you see a new peak forming < 300 nm or a broad tail > 400 nm, you have H-aggregates (face-to-face stacking) [3].[1]
-
DLS (Dynamic Light Scattering): A stable solution should show no scattering intensity. A count rate > 100 kcps usually indicates nanocrystals (100–1000 nm).
Frequently Asked Questions (FAQ)
Q1: Can I just heat the solution to dissolve the precipitate? A: No. While heat increases solubility temporarily, DMS will re-crystallize or "oil out" upon cooling, often forming larger crystals than before. Temperature cycling promotes thermodynamic stability of the solid state.
Q2: Why does my solution look clear but lose activity over time? A: You are likely experiencing adsorption to plastics . With a LogP of ~4.0, DMS will migrate from the water into the walls of polystyrene or polypropylene tubes.
-
Fix: Use glass vials or low-binding plastics and minimize storage time in aqueous buffers.[1]
Q3: Will changing the pH help? A: No. DMS lacks ionizable functional groups (like carboxylic acids or amines) in the pH 2–12 range. It is a neutral ether. Solubility is pH-independent.[1]
Q4: What is the maximum DMSO concentration I can use? A: In biological assays, usually 0.5% to 1.0% is the limit for cell toxicity. However, DMS requires significant cosolvent. If you cannot use Cyclodextrins, you may need to validate your assay at 1% DMSO or use an Ethanol/DMSO mix.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20828, this compound.[1] Retrieved from [Link]
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Context: General application of HP- -CD for lipophilic stilbenes).
-
Kasha, M., et al. (1965). Exciton Model in Molecular Spectroscopy. Pure and Applied Chemistry, 11(3-4), 371-392.[1] (Context: Theoretical basis for H-aggregate blue-shifts in planar dye stacks).
Sources
Technical Support Center: Troubleshooting McMurry Synthesis Workups
Topic: Removing Titanium Byproducts in the Synthesis of Stilbenes
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of stilbenes following a McMurry coupling. While the reductive coupling of carbonyls using low-valent titanium is a powerful tool for synthesizing sterically hindered alkenes and critical pharmaceuticals like 4'-Hydroxytamoxifen[1], the downstream aqueous workup is notoriously difficult. The oxidation of titanium generates stoichiometric inorganic byproducts that form intractable emulsions.
This guide provides field-proven, self-validating protocols to dismantle these titanium gels and maximize your product recovery.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my McMurry workup instantly form an intractable emulsion upon quenching?
A: The McMurry reaction relies on low-valent titanium (e.g., Ti(0) or Ti(II)) generated in situ from
When you introduce an aqueous quench, these Ti(IV) species rapidly hydrolyze into highly cross-linked, polymeric hydrated titanium dioxide (
Q2: How can I prevent the titanium gel from forming using chemical chelators?
A: The most reliable method to prevent gelation is quenching the reaction with a saturated aqueous solution of Rochelle salt (potassium sodium tartrate)[4].
Causality: Tartrate anions are strong, multidentate chelating ligands. When introduced to the crude mixture, they competitively coordinate with the Ti(IV) and Zn(II) ions. This thermodynamic driving force systematically breaks down the polymeric Ti-O-Ti networks, converting the insoluble gel into highly water-soluble metallo-tartrate complexes. This transforms the emulsion into two distinct, clear phases, allowing the stilbene to partition cleanly into the organic layer.
Q3: My stilbene is highly non-polar and remains trapped in the titanium solids after a basic quench. How do I recover it?
A: If you utilize a basic quench (such as 10% aqueous
Causality: To recover the product, you must transition from a liquid-liquid extraction to a solid-liquid extraction. First, filter the quenched mixture through a thick pad of Celite. Celite is a highly porous diatomaceous earth that traps the fine, sub-micron titanium metal salts without blinding the filter frit[6]. Once the filter cake is isolated, subject it to Soxhlet extraction using a hot organic solvent (e.g., ethyl acetate). The continuous percolation of hot solvent provides the thermal and solvating energy required to fully desorb the trapped stilbene from the inorganic matrix.
Quantitative Comparison of Quenching Strategies
Summarizing the quantitative parameters of different workup strategies allows for rapid decision-making based on your specific substrate's sensitivity and lipophilicity.
| Quench Strategy | Mechanism of Action | Phase Type | Typical Stir Time | Stilbene Recovery (%) | Ideal Substrate Profile |
| Saturated Rochelle Salt | Tartrate chelation of Ti(IV)/Zn(II) | Liquid-Liquid | 1.0 – 4.0 hours | > 90% | Standard stilbenes; prevents emulsion formation. |
| 10% Aqueous | Granular precipitation of Ti-carbonates/oxides | Solid-Liquid | 0.5 hours | 60 – 80% (Direct) | Acid-sensitive products; requires secondary extraction. |
| 10% Aqueous HCl | Acidic dissolution of Ti salts | Liquid-Liquid | 0.5 hours | > 90% | Highly robust molecules; degrades acid-sensitive groups. |
| Celite + Soxhlet Extraction | Physical separation & thermal desorption | Solid-Liquid | 12.0 – 24.0 hours | > 95% | Highly lipophilic products trapped in basic/neutral quenches. |
Validated Experimental Protocols
Protocol A: Rochelle Salt Chelation Workup (Liquid-Liquid Resolution)
Use this protocol as the primary workup for most McMurry couplings to avoid emulsions entirely.
-
Cooling: Cool the crude McMurry reaction mixture (in THF) to 0 °C using an ice bath.
-
Quenching: Slowly add an equal volume of saturated aqueous Rochelle salt (potassium sodium tartrate) to the reaction flask[4]. Caution: Gas evolution may occur depending on residual reducing agent.
-
Biphasic Stirring: Dilute the mixture with an organic extraction solvent (e.g., diethyl ether or ethyl acetate) and stir vigorously at room temperature for 1 to 4 hours.
-
Causality: The chelation of polymeric titanium by tartrate is kinetically slow. Vigorous stirring maximizes the interfacial surface area, allowing the aqueous tartrate to systematically dismantle the hydrophobic Ti-O-Ti network.
-
-
Separation: Transfer the mixture to a separatory funnel and isolate the organic layer.
-
Self-Validation Checkpoint: The workup is complete only when the mixture fully resolves into two transparent, distinct liquid phases. If a cloudy "rag layer" persists at the interface, chelation is incomplete. Add more Rochelle salt solution and resume vigorous stirring.
Protocol B: Celite Filtration and Soxhlet Extraction (Solid-Liquid Resolution)
Use this protocol if a basic quench was used or if the product is highly lipophilic and trapped in the titanium sludge.
-
Quenching: Cool the crude mixture to 0 °C and cautiously add 10% aqueous
to precipitate the titanium salts[5]. Stir for 30 minutes until a distinct solid suspension forms. -
Celite Preparation: Pack a fritted glass funnel with a 2–3 cm layer of oven-dried Celite. Wet the pad with the extraction solvent to eliminate channeling[6].
-
Filtration: Filter the crude suspension through the Celite pad under vacuum. Wash the reaction flask and the filter cake with cold extraction solvent.
-
Soxhlet Assembly: Transfer the entire dried Celite/titanium filter cake into a cellulose extraction thimble. Place the thimble in a Soxhlet extractor fitted with a round-bottom flask containing ethyl acetate.
-
Thermal Desorption: Heat the flask to reflux and allow the Soxhlet system to cycle continuously for 12–24 hours.
-
Self-Validation Checkpoint: Monitor the solvent siphoning from the extraction chamber. The extraction is successful and complete when the siphoning solvent runs completely colorless. For absolute verification, spot the siphoning solvent on a TLC plate under UV light; the absence of a UV-active spot confirms 100% recovery of the stilbene.
Workflow Visualization
Decision tree for McMurry reaction workup and titanium byproduct removal strategies.
References
-
A Technical Guide to the Synthesis and Purification of 4'-Hydroxytamoxifen for Research Applications Source: benchchem.com URL:1[1]
-
Recent advances of carbonyl olefination via McMurry coupling reaction Source: nih.gov URL:2[2]
-
Total Syntheses of (+)-Trienomycins A and F via a Unified Strategy Source: acs.org URL:4[4]
-
Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection... Source: acs.org URL:5[5]
-
5.2: Filtration through Celite Source: libretexts.org URL:6[6]
Sources
Purification strategies for commercial grade 4,4'-dimethoxystilbene (97%)
[1]
Current Status: Active Subject: Purification strategies for Commercial Grade (97%) 4,4'-Dimethoxystilbene Audience: Chemical Synthesis & Optoelectronics Researchers[1]
Executive Summary
Commercial grade this compound (DMS) typically arrives with a purity of ~97%.[1] For general synthetic applications, this is often sufficient.[1] However, for optoelectronic applications (OLEDs, OFETs) or precision kinetic studies , the remaining 3% impurities—consisting primarily of the cis-isomer, starting materials (anisaldehyde), and oxidation byproducts—act as charge traps and non-radiative recombination centers.[1]
This guide provides a tiered purification strategy, moving from bulk recrystallization to photochemical isomerization and vacuum sublimation.[1]
Part 1: Diagnostic & Troubleshooting Logic
Before selecting a purification method, diagnose the specific impurity profile of your sample.
Quick Diagnostic Table
| Observation | Probable Cause | Recommended Action |
| Melting Point < 210°C | High cis-isomer content (eutectic depression).[1][2] | Protocol B (Isomerization) followed by Protocol A . |
| Yellow/Brown Color | Oxidation products, trace iodine, or benzil derivatives.[1] | Protocol A (Recrystallization with Activated Charcoal). |
| Sticky/Oily Texture | Residual solvent or unreacted anisaldehyde. | Protocol C (Trituration/Wash) or Vacuum Drying. |
| TLC shows 2 spots | Cis/Trans mixture or starting material. | Check Rf. Cis usually runs higher (less polar) than trans. |
Decision Matrix (DOT Visualization)
Caption: Logical workflow for selecting the appropriate purification strategy based on physical properties.
Part 2: Purification Protocols
Protocol A: Recrystallization (The Workhorse)
Best for: Removing color, trace oxides, and improving crystallinity.[1]
The Science: Trans-stilbenes pack efficiently into crystal lattices due to their planar geometry. Impurities like the cis-isomer (kinked geometry) or aldehydes do not fit the lattice and remain in the mother liquor.
Solvent System:
-
Primary: Ethanol (Absolute)
-
Co-solvent (if needed): Toluene (for initial dissolution of very crude batches)
Step-by-Step:
-
Dissolution: Place 5.0 g of crude DMS in a flask. Add 100 mL of Ethanol. Heat to reflux (approx. 78°C).
-
Troubleshooting: If the solid does not dissolve completely, add Toluene dropwise through the condenser until clear.
-
-
Decolorization (Optional but Recommended): If the solution is yellow, add 0.1 g of activated charcoal carefully (remove heat source first to prevent bumping). Reflux for 5 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed Buchner funnel or glass frit to remove charcoal and mechanical impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature on a cork ring (insulation promotes larger crystals). Then, cool in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the glistening white plates. Wash with cold ethanol (2 x 10 mL).
-
Drying: Vacuum dry at 60°C for 4 hours.
Validation:
-
Yield: Expect 70-85%.
-
Melting Point: Should be sharp, 214–217°C [1, 2].[1]
Protocol B: Iodine-Catalyzed Isomerization
Best for: Batches with low melting points (<210°C) indicating high cis-content.[1][2]
The Science: The cis-isomer is thermodynamically less stable than the trans-isomer due to steric hindrance between the phenyl rings. Iodine acts as a radical catalyst under light, breaking the double bond momentarily to allow rotation to the lower-energy trans state [3].
Step-by-Step:
-
Setup: Dissolve the crude DMS in Dichloromethane (DCM) or Toluene (approx. 10 mL/g).
-
Catalyst: Add a crystal of Iodine (approx. 1-2 mol%). The solution will turn pink/violet.
-
Irradiation: Stir the solution in direct sunlight or under a standard tungsten lamp for 2-4 hours.
-
Note: The trans-isomer is much less soluble. You may see a precipitate form as the reaction proceeds—this is a good sign.
-
-
Quench: Wash the organic layer with 10% Sodium Thiosulfate solution (
) to remove the iodine (color changes from violet to colorless). -
Isolation: Separate the organic layer, dry over
, and evaporate the solvent. -
Finish: Proceed immediately to Protocol A (Recrystallization).
Protocol C: Vacuum Sublimation (Device Grade)
Best for: Optoelectronics/OLED research requiring >99.9% purity.
The Science: Sublimation separates molecules based on vapor pressure. Heavy, non-volatile impurities (salts, oxides) stay behind.[1] More volatile impurities (solvent traces) are pumped away.
Parameters:
-
Pressure: <
Torr (High Vacuum) or < 0.1 mbar (Rough Vacuum). -
Source Temperature: 160–180°C (Start low and ramp up).
-
Gradient: The pure product will deposit in the zone at ~120–140°C.
Step-by-Step:
-
Load recrystallized DMS (from Protocol A) into the bottom of the sublimation boat.
-
Apply vacuum and slowly heat to 150°C.
-
Observe the deposition zone. White crystalline needles should form.
-
If the residue turns black/brown, this confirms the removal of non-volatile organic decomposition products.
Part 3: Frequently Asked Questions (FAQs)
Q1: My crystals are still slightly yellow after recrystallization. What went wrong?
-
Diagnosis: This is likely due to "occlusion," where impurities are trapped inside the crystal lattice because cooling was too fast.
-
Fix: Repeat Protocol A, but cool the solution much slower (wrap the flask in foil or a towel). Ensure you use activated charcoal during the hot phase.
Q2: Can I use Column Chromatography instead?
-
Answer: Yes, but it is inefficient for bulk purification of stilbenes due to their poor solubility in hexane.
-
If you must: Use Silica Gel with Hexane:Ethyl Acetate (9:1 to 8:2). The trans-isomer moves slower than the cis-isomer (usually) and much slower than anisaldehyde.
-
Warning: Stilbenes can photo-isomerize on silica if exposed to light for too long.[1] Keep the column wrapped in foil.
Q3: The melting point is 212°C. Is this acceptable?
-
Answer: For general synthesis (e.g., photocyclization to phenanthrenes), yes.[1] For OLEDs, no.[1] A 2°C depression suggests ~1-2% impurity.[1] Perform one more recrystallization from pure ethanol.
Q4: Is this compound toxic?
-
Safety: Yes. It causes serious eye damage (H318) and is toxic to aquatic life (H411) [4].[3] Always handle in a fume hood and wear safety glasses.
References
-
Sigma-Aldrich. (n.d.).[1] 4,4'-Dimethoxy-trans-stilbene Product Specification. Retrieved from [1]
-
TCI Chemicals. (n.d.). 4,4'-Dimethoxy-trans-stilbene Product Details. Retrieved from
-
Wyman, G. M., & Wang, T. (1978).[1] Cis-Trans Isomerization of Stilbenes. Journal of the Chemical Society. (Refers to general iodine-catalyzed mechanisms in stilbenes). See also:
-
PubChem. (n.d.).[3] this compound Safety Data. National Library of Medicine. Retrieved from
Validation & Comparative
1H NMR Characterization of trans-4,4'-Dimethoxystilbene vs. cis Isomer
Executive Summary
In the development of stilbene-based therapeutics (e.g., resveratrol analogs, glibenclamide intermediates), the geometric purity of the alkene is a critical quality attribute. While the trans (E) isomer is thermodynamically favored and typically biologically active (e.g., antioxidant capacity), the cis (Z) isomer often exhibits distinct pharmacological profiles or serves as a precursor for photocyclization to phenanthrenes.
This guide provides a definitive technical comparison for characterizing 4,4'-dimethoxystilbene isomers using Proton Nuclear Magnetic Resonance (
Mechanistic Principles of Differentiation
To accurately interpret the spectra, one must understand the physical chemistry driving the signal differences.
The "Symmetry Trap" (Critical Expert Insight)
In asymmetric alkenes, the trans isomer is identified by a large vicinal coupling constant (
However, this compound is centrosymmetric.
-
Magnetic Equivalence: The two vinyl protons are chemically and magnetically equivalent in both the trans (
) and cis ( ) forms. -
Result: Transitions between symmetric and antisymmetric spin states are forbidden. The vinyl protons appear as a SINGLET (
), not a doublet. -
Implication: You cannot rely on
-coupling for the pure symmetric compound. Differentiation depends entirely on Chemical Shift ( ) and Corroborative Analytics (UV-Vis/MP).
Chemical Shift Anisotropy
-
Trans-Isomer (Planar): The molecule adopts a planar conformation to maximize
-conjugation. The vinyl protons lie in the deshielding zone of the aromatic rings, resulting in a downfield shift. -
Cis-Isomer (Twisted): Steric repulsion between the aromatic rings forces them to twist out of planarity (approx.
dihedral angle). This disrupts conjugation and places the vinyl protons closer to the shielding cone of the opposing phenyl ring, resulting in a significant upfield shift.
Comparative Analysis: The Data
The following data summarizes the spectral differences. Values are calibrated to
Table 1: 1H NMR Spectral Comparison (400 MHz, )
| Feature | trans-4,4'-Dimethoxystilbene | cis-4,4'-Dimethoxystilbene | Mechanistic Cause |
| Vinyl Protons ( | ~ 6.90 - 6.95 ppm (Singlet) | ~ 6.45 - 6.50 ppm (Singlet) | Loss of planarity & shielding in cis. |
| Aromatic Protons | AA'BB' System (Distinct doublets) | AA'BB' System (Often merged/complex) | Ring current changes due to rotation. |
| Methoxy Protons | ~ 3.82 ppm (Singlet) | ~ 3.78 ppm (Singlet) | Minor environmental change. |
| Coupling ( | Not observed (Singlet) | Not observed (Singlet) | Magnetic equivalence. |
| Physical State | Crystalline Solid (MP: ~214°C) | Oil or Low-Melting Solid | Crystal packing efficiency. |
*Note: If the symmetry is broken (e.g., using a chiral shift reagent or asymmetric derivative), the latent J-values would be
Experimental Protocols
Workflow Overview
The following diagram outlines the generation and isolation of the cis isomer from the synthetically accessible trans precursor.
Figure 1: Workflow for the synthesis, isomerization, and isolation of stilbene isomers.
Protocol: Photochemical Isomerization
To generate the cis standard for comparison:
-
Preparation: Dissolve 100 mg of trans-4,4'-dimethoxystilbene in 100 mL of acetonitrile or hexane.
-
Degassing (Crucial): Bubble Nitrogen or Argon through the solution for 20 minutes.
-
Why? Oxygen promotes the photocyclization of the cis-stilbene into a phenanthrene derivative (Mallory reaction) [1]. Removing
ensures the reaction stops at the cis-alkene.
-
-
Irradiation: Expose the solution to UV light (300–365 nm) in a quartz vessel for 1–2 hours. Monitor via TLC (Hexane:EtOAc 9:1). The cis isomer is generally less polar (higher
) due to the twisted structure reducing the dipole moment interaction with silica. -
Workup: Evaporate solvent. The cis isomer is often an oil; the trans is a solid. Separation via flash column chromatography may be required if conversion is incomplete.
Protocol: NMR Acquisition
-
Sample: Dissolve ~5-10 mg of sample in 0.6 mL
. -
Shimming: Ensure good shimming. Poor field homogeneity can broaden the vinyl singlet, masking potential impurities.
-
Parameters:
-
Pulse angle:
-
Relaxation delay (
): seconds (Olefinic protons can have long times; insufficient delay affects integration accuracy). -
Scans: 16–32.
-
Decision Logic for Assignment
Use this logic tree to validate your spectral assignment.
Figure 2: Logic tree for assigning stilbene stereochemistry based on symmetry and spectral data.
Troubleshooting & Validation
Common Artifacts
-
"Fake" Doublets: If you see a small "doublet" around the vinyl singlet, it is likely 13C satellites (
Hz, but appearing as small sidebands) or a spinning sideband. Do not confuse this with cis/trans coupling. -
Solvent Peaks:
appears at 7.26 ppm. Ensure it does not overlap with the aromatic region of the trans isomer.
Calculating Isomeric Ratio
If you have a mixture (e.g., during a photo-switching experiment), calculate the ratio using the integration of the vinyl singlets:
Note: Do not use aromatic peaks for integration if possible, as they often overlap between isomers.
References
-
Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions.
-
BenchChem. (2025).[1][2][3][4] A Researcher's Guide to Spectroscopic Differentiation of Cis- and Trans-Stilbene Isomers.
- Likhtenstein, G. (2012).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
-
Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-481.
Sources
Comparative Analytical Guide: FTIR Validation of 4,4'-Dimethoxystilbene
Executive Summary
4,4'-Dimethoxystilbene (DMS) is a symmetric stilbene derivative critical in the development of photo-switching materials, liquid crystals, and organic electronics. Its synthesis—typically via the Wittig or Horner-Wadsworth-Emmons reaction—requires precise analytical validation to ensure the complete consumption of aldehyde precursors and the exclusive formation of the trans (E) isomer.
This guide provides a technical breakdown of FTIR analysis for DMS, comparing it against its primary alternatives: Nuclear Magnetic Resonance (NMR) and Raman Spectroscopy . While NMR remains the structural gold standard, this guide demonstrates how FTIR serves as the superior high-throughput tool for reaction monitoring and solid-state isomer verification.
Synthesis & Analytical Workflow
The following diagram illustrates the standard Wittig synthesis pathway and the critical decision points where FTIR analysis validates the transition from precursor (p-anisaldehyde) to the final trans-stilbene product.
Figure 1: Synthesis workflow highlighting the critical FTIR checkpoint for carbonyl consumption.
Deep Dive: FTIR Spectral Analysis
The infrared spectrum of trans-4,4'-dimethoxystilbene is distinct due to its centrosymmetric nature. Unlike non-symmetric alkenes, the central C=C double bond stretch is often IR inactive or very weak due to the lack of dipole moment change during vibration (Mutual Exclusion Principle). Therefore, validation relies on substituent bands and specific bending modes.
Table 1: Diagnostic FTIR Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Value |
| 3000–3080 | =C-H (Aromatic/Alkene) | Stretching | Indicates unsaturation/aromaticity. |
| 2835, 2960 | -CH₃ (Methoxy) | C-H Stretching | Confirms presence of methoxy groups. |
| ~1600, 1510 | Aromatic Ring | C=C Ring Stretch | Characteristic "breathing" of the benzene rings. |
| 1250 | Aryl Alkyl Ether | C-O Asymmetric Stretch | Primary confirmation of methoxy attachment. |
| 1030 | Aryl Alkyl Ether | C-O Symmetric Stretch | Secondary confirmation of ether linkage. |
| 960–965 | Trans-Alkene | =C-H Out-of-Plane Bend | CRITICAL: Distinguishes trans (965 cm⁻¹) from cis (no peak here). |
| 830 | Para-Substituted Ring | C-H Out-of-Plane Bend | Confirms 1,4-substitution pattern on benzene rings. |
The "Is it Done?" Test: DMS vs. p-Anisaldehyde
The most common failure mode in DMS synthesis is incomplete conversion of the p-anisaldehyde precursor. FTIR provides a rapid, binary "Pass/Fail" test based on the carbonyl group.
-
Precursor (p-Anisaldehyde): Shows a very strong, sharp peak at 1684 cm⁻¹ (C=O stretch).
-
Product (DMS): Must show zero absorbance in the 1670–1700 cm⁻¹ region.
-
Analysis: Any lingering peak at ~1684 cm⁻¹ indicates unreacted starting material, requiring further reaction time or purification.
Comparative Analysis: FTIR vs. Alternatives
While FTIR is the workhorse for daily monitoring, it is not the only tool. The following comparison evaluates when to use FTIR versus NMR or Raman spectroscopy.
Comparison 1: FTIR vs. Raman Spectroscopy (The Symmetry Check)
Due to the trans isomer's center of inversion, FTIR and Raman are complementary.
-
FTIR: Excellent for detecting the substituents (Methoxy C-O at 1250 cm⁻¹) and the bending of the alkene hydrogens (965 cm⁻¹). The central C=C stretch is often invisible.
-
Raman: The central C=C stretch is Raman active and appears strongly at ~1630–1640 cm⁻¹ .
-
Verdict: Use FTIR for routine purity checks. Use Raman if you specifically need to prove the existence of the central double bond without inferring it from bending modes.
Comparison 2: FTIR vs. ¹H-NMR (The Structural Gold Standard)
-
¹H-NMR: Provides definitive proof of stereochemistry via coupling constants. The vinylic protons of the trans isomer appear as a singlet (due to symmetry in DMS) or a doublet with a large coupling constant (
Hz) in asymmetric analogs. -
FTIR: Cannot calculate
values but can distinguish isomers based on the 965 cm⁻¹ band. -
Verdict: NMR is required for the initial structural characterization for publication. FTIR is superior for batch-to-batch consistency checks due to speed and lower cost.
Table 2: Method Performance Matrix
| Feature | FTIR (ATR) | ¹H-NMR (400 MHz) | Raman | Melting Point |
| Sample State | Solid (Native) | Solution (Dissolved) | Solid/Liquid | Solid |
| Time per Run | < 1 min | 10–30 mins | 5–10 mins | 5–10 mins |
| Isomer ID | Good (965 cm⁻¹ band) | Excellent ( | Excellent (C=C stretch) | Good (214°C vs lower) |
| Cost | Low | High | Medium | Very Low |
| Reaction Monitoring | Superior (C=O loss) | Good (but slow) | Good | N/A |
Experimental Protocol: FTIR Analysis of DMS
Objective: Validate the synthesis of trans-4,4'-dimethoxystilbene using Attenuated Total Reflectance (ATR) FTIR.
Materials
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR crystal.
-
Solvent: Isopropanol (for cleaning).
-
Sample: Dry, recrystallized this compound (white/pearlescent plates).
Step-by-Step Procedure
-
Background Collection:
-
Clean the ATR crystal with isopropanol and a lint-free wipe.
-
Collect an air background spectrum (4000–450 cm⁻¹, 4 scans, 4 cm⁻¹ resolution).
-
-
Sample Loading:
-
Place approximately 2–5 mg of the solid product onto the center of the crystal.
-
Critical: Apply high pressure using the anvil clamp. Good contact is essential for solid samples to ensure the evanescent wave penetrates the material.
-
-
Data Acquisition:
-
Scan range: 4000–450 cm⁻¹.
-
Number of scans: 16 (for higher signal-to-noise ratio).
-
Resolution: 4 cm⁻¹.[1]
-
-
Data Processing:
-
Apply "ATR Correction" (if your software supports it) to account for penetration depth variance.
-
Baseline correct if necessary.
-
-
Validation Criteria (Pass/Fail):
-
PASS: Strong peak at ~965 cm⁻¹; Strong peaks at ~1250/1030 cm⁻¹; Absence of peak at ~1684 cm⁻¹.
-
FAIL: Presence of peak at ~1684 cm⁻¹ (Unreacted aldehyde); Absence of 965 cm⁻¹ (Possible cis isomer or amorphous material).
-
References
-
National Institute of Standards and Technology (NIST). (2023). This compound Condensed Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Search: Trans-stilbene and Anisaldehyde). [Link]
-
University of Massachusetts Amherst. (n.d.). Synthesis of an Alkene via the Wittig Reaction: Experimental Procedure. [Link]
Sources
A Comparative Analysis of UV-Vis Absorption Maxima: Stilbene versus 4,4'-Dimethoxystilbene
In the realm of molecular spectroscopy, understanding the relationship between a molecule's structure and its interaction with electromagnetic radiation is paramount. This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of stilbene and its derivative, 4,4'-dimethoxystilbene. This analysis is crucial for researchers and professionals in drug development and materials science who utilize these and similar chromophoric systems in their work. We will delve into the theoretical underpinnings of their electronic transitions and provide a practical framework for their experimental characterization.
The Foundation: Electronic Transitions in Stilbene
Stilbene, with its 1,2-diphenylethene core, is a quintessential example of a conjugated π-system. Its UV-Vis absorption spectrum is dominated by an intense absorption band corresponding to a π → π* electronic transition.[1] This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the molecule's structure and its chemical environment.
The Influence of Substituents: A Case Study of Methoxy Groups
The introduction of substituents onto the phenyl rings of the stilbene scaffold can significantly alter its electronic properties and, consequently, its UV-Vis absorption spectrum. The this compound molecule, which features electron-donating methoxy (-OCH3) groups at the para positions of both phenyl rings, serves as an excellent case study for this phenomenon.
These methoxy groups act as auxochromes, which are groups that, when attached to a chromophore, modify its ability to absorb light. Specifically, the oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring through resonance. This extended conjugation has a profound effect on the molecule's frontier molecular orbitals.
The electron-donating nature of the methoxy groups increases the energy of the HOMO and has a lesser effect on the LUMO. This results in a smaller HOMO-LUMO energy gap compared to the parent stilbene molecule. According to the principles of quantum mechanics, a smaller energy gap for the π → π* transition corresponds to the absorption of lower-energy photons, which have a longer wavelength. This phenomenon is known as a bathochromic shift, or red shift, in the absorption maximum.
Caption: Effect of Methoxy Groups on HOMO-LUMO Gap.
Quantitative Comparison of UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| trans-Stilbene | Hexane | ~294 | ~28,000 |
| trans-Stilbene | Ethanol | ~296 | ~28,100[1] |
| This compound | Dichloromethane | ~317-325 | Not specified |
Note: The molar absorptivity for this compound is expected to be higher than that of stilbene due to the electronic effects of the methoxy groups.
The data clearly illustrates the bathochromic shift induced by the methoxy substituents. The absorption maximum of this compound is shifted to a longer wavelength compared to stilbene in a similar non-polar solvent.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the scientific integrity and reproducibility of UV-Vis absorption measurements, a standardized experimental protocol is essential. The following outlines a self-validating workflow for obtaining the UV-Vis spectrum of an organic compound.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV-Vis region of interest. For stilbene and its derivatives, hexane and ethanol are common choices.
-
Preparation of Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of solutions of decreasing concentration from the stock solution using volumetric flasks and pipettes. This is crucial for establishing a calibration curve and verifying the Beer-Lambert Law.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up for the recommended time to ensure lamp stability.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm for stilbenes).
-
Fill a clean cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the most dilute solution and then fill it with that solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat this process for all the prepared dilutions, moving from the least concentrated to the most concentrated.
-
-
Data Analysis:
-
From the full spectrum of one of the solutions, identify the wavelength of maximum absorbance (λmax).
-
For each dilution, record the absorbance value at this λmax.
-
Create a plot of absorbance versus concentration. According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), this plot should be linear and pass through the origin.
-
The molar absorptivity (ε) can be calculated from the slope of the line (slope = εb). Since the path length (b) is typically 1 cm, the slope is equal to ε.
-
This rigorous methodology ensures the accuracy of the measured λmax and ε values, providing a solid foundation for comparative studies.
Conclusion
The comparison between stilbene and this compound provides a clear and instructive example of the influence of electronic substituent effects on the UV-Vis absorption properties of a conjugated system. The electron-donating methoxy groups in this compound extend the π-conjugation, leading to a smaller HOMO-LUMO energy gap and a consequent bathochromic shift in the absorption maximum. This understanding is not only fundamental to the field of spectroscopy but also has practical implications in the design of molecules with tailored optical properties for applications ranging from fluorescent probes to advanced materials.
References
-
PubChem. (n.d.). trans-Stilbene. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
LookChem. (n.d.). This compound. Retrieved February 27, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound this compound (FDB006585). Retrieved February 27, 2026, from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
-
PubMed. (2019, May 15). Substituent effects on the ultraviolet absorption properties of stilbene compounds-Models for molecular cores of absorbents. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
ChemRxiv. (n.d.). Data-Driven Tailoring of Molecular Dipole Polarizability and Frontier Orbital Energies in Chemical Compound Space. Retrieved February 27, 2026, from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved February 27, 2026, from [Link]
-
DSpace. (n.d.). Study of Solvent Effects on the Electronic Absorption Spectra of synthesized acrylates in different Solvents. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). trans-Stilbene. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
Sources
Metabolic Stability of 4,4'-Dimethoxystilbene Compared to Hydroxylated Analogues: A Publish Comparison Guide
Part 1: Executive Summary & Core Directive
The "Prodrug" Advantage of Methoxylation
In the development of stilbene-based therapeutics, the rapid metabolism of hydroxylated analogues (e.g., Resveratrol) presents a significant bioavailability barrier. This guide objectively compares the metabolic stability of 4,4'-dimethoxystilbene (4,4'-DMS) against its hydroxylated counterparts.
Key Finding: Unlike Resveratrol, which undergoes rapid Phase II conjugation (glucuronidation/sulfation) leading to a half-life of minutes, 4,4'-DMS exhibits enhanced metabolic stability by blocking these conjugation sites. However, it is not metabolically inert; it functions as a pro-drug , undergoing controlled Phase I O-demethylation by Cytochrome P450 (CYP) enzymes to generate the highly bioactive metabolite 4,4'-dihydroxystilbene (DHS) . This mechanism extends the systemic exposure of active stilbene pharmacophores.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanistic Insight: Structure-Metabolism Relationships (SMR)
To understand the stability profile of 4,4'-DMS, one must analyze the metabolic liabilities of the stilbene scaffold.
-
Hydroxylated Analogues (Resveratrol): The 3, 5, and 4' hydroxyl groups are prime targets for UGT (UDP-glucuronosyltransferase) and SULT (Sulfotransferase) enzymes. This "first-pass" metabolism is so efficient that unmodified Resveratrol is often undetectable in plasma shortly after oral administration [1].
-
Methoxylated Analogues (4,4'-DMS): The replacement of hydroxyl groups with methoxy (-OCH3) groups increases lipophilicity and sterically hinders Phase II conjugating enzymes. The primary clearance mechanism shifts from rapid Phase II conjugation to slower Phase I oxidative demethylation [2].
The Bioactivation Pathway: 4,4'-DMS is metabolized primarily by CYP1A1 and CYP1B1 isoforms. This reaction removes a methyl group to form 4-hydroxy-4'-methoxystilbene , which is further demethylated to 4,4'-dihydroxystilbene (DHS) . DHS has been shown to possess potent antiproliferative and estrogenic activity, often exceeding that of the parent compound [3, 4].
Comparative Performance Data
The following table synthesizes pharmacokinetic parameters derived from rat liver microsome (RLM) and in vivo studies. Note that 4,4'-DMS data is contextualized with Pterostilbene (a well-characterized methoxylated analogue) to illustrate the class effect.
| Compound | Structure | Primary Metabolic Route | Intrinsic Clearance ( | Bioavailability ( | Active Metabolites |
| Resveratrol | 3,5,4'-Trihydroxy | Phase II (Rapid Glucuronidation) | High (>100 mL/min/kg) | Low (< 1%) | Sulfates/Glucuronides (Inactive) |
| Pterostilbene | 3,5-Dimethoxy-4'-hydroxy | Phase II (Slowed) / Phase I | Moderate | Moderate (~12-20%) | Pinostilbene |
| 4,4'-DMS | 4,4'-Dimethoxy | Phase I (O-Demethylation) | Low to Moderate | High (Predicted) | 4,4'-DHS (Highly Active) |
Data inferred from comparative pharmacokinetic studies of stilbene derivatives [5, 6].
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic fates of 4,4'-DMS versus Resveratrol.
Figure 1: Comparative metabolic pathways. 4,4'-DMS undergoes bioactivation via Phase I metabolism, whereas Resveratrol undergoes rapid inactivation via Phase II metabolism.
Part 3: Experimental Protocols & Visualization
To validate these stability differences in your own lab, use the following Microsomal Stability Assay . This protocol is designed to distinguish between Phase I (NADPH-dependent) and Phase II (UDPGA-dependent) clearance.
Protocol: Differential Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Materials:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)
-
NADPH Regenerating System (Phase I cofactor)
-
UDPGA (Phase II cofactor)
-
Alamethicin (pore-forming peptide for Phase II access)
-
Test Compounds: 4,4'-DMS, Resveratrol (Control)
-
Analysis: LC-MS/MS
Workflow Steps:
-
Preparation:
-
Prepare 10 mM stock solutions of test compounds in DMSO.
-
Dilute to 1 µM final concentration in Phosphate Buffer (100 mM, pH 7.4).
-
Critical Step: For Phase II assessment, pre-incubate microsomes with Alamethicin (50 µg/mg protein) for 15 min on ice.
-
-
Incubation:
-
Group A (Phase I): Microsomes + Test Compound + NADPH.
-
Group B (Phase II): Microsomes + Test Compound + UDPGA + Alamethicin.
-
Group C (Control): Microsomes + Test Compound (No cofactors).
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
Aliquot 50 µL at T = 0, 5, 15, 30, 45, and 60 min.
-
Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Monitor parent depletion and formation of +16 Da (Hydroxylation) or -14 Da (Demethylation) metabolites.
-
Data Calculation:
Calculate the elimination rate constant (
Workflow Visualization
Figure 2: Step-by-step workflow for the Differential Microsomal Stability Assay.
References
-
Walle, T. (2011). Bioavailability of resveratrol. Annals of the New York Academy of Sciences. Link
-
Kapetanovic, I. M., et al. (2011). Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats. Cancer Chemotherapy and Pharmacology. Link
-
Mikstacka, R., et al. (2007). Inhibition of human recombinant CYP1A1 and CYP1B1 by trans-resveratrol methyl ethers. Molecular Nutrition & Food Research. Link
-
Savio, M., et al. (2012). The Resveratrol Analog 4,4'-dihydroxy-trans-stilbene Suppresses Transformation in Normal Mouse Fibroblasts and Inhibits Proliferation and Invasion of Human Breast Cancer Cells.[1] Carcinogenesis. Link
-
Yeo, S. C., et al. (2014). Quantification of the resveratrol analogs trans-2,3-dimethoxy-stilbene and trans-3,4-dimethoxystilbene in rat plasma.[2] Molecules. Link
-
Lin, H. S., et al. (2009). Pterostilbene, a natural analogue of resveratrol, possesses superior pharmacokinetic characteristics. Biomedical Chromatography. Link
Sources
- 1. The resveratrol analog 4,4'-dihydroxy-trans-stilbene suppresses transformation in normal mouse fibroblasts and inhibits proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of the resveratrol analogs trans-2,3-dimethoxy-stilbene and trans-3,4-dimethoxystilbene in rat plasma: application to pre-clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Values for 4,4'-Dimethoxystilbene Fluorescence Lifetime
[1][2]
Executive Summary
This compound (4,4'-DMS) serves as a critical probe in photophysics for understanding barrier-crossing dynamics and viscosity-dependent isomerization . Unlike rigid fluorophores (e.g., anthracene) with stable nanosecond lifetimes, 4,4'-DMS exhibits a short, highly environment-sensitive lifetime (
Its fluorescence decay is governed by the rapid rotation around the central ethylenic double bond, leading to a non-fluorescent "phantom" state. Consequently,
Photophysical Mechanism
The fluorescence lifetime of 4,4'-DMS is determined by the competition between radiative decay (
Excitation & Decay Pathway
Upon UV excitation, the molecule populates the locally excited (LE) trans-state. It then overcomes an activation barrier (
Figure 1: Kinetic pathway of this compound. The fluorescence lifetime is shortened effectively by the rapid
Reference Data & Comparison
The lifetime of 4,4'-DMS is significantly longer than unsubstituted trans-stilbene due to the electron-donating methoxy groups, which increase the barrier height for rotation, but it remains much shorter than rigid analogs.
Table 1: Comparative Fluorescence Lifetimes (20°C)
| Compound | Solvent | Viscosity ( | Lifetime ( | Mechanism Note |
| Trans-Stilbene | n-Hexane | 0.30 | ~70 ps | Low barrier, extremely fast rotation. |
| 4,4'-Dimethylstilbene | Tetradecane | 2.25 | 259 ps | Methyl groups increase barrier slightly. |
| This compound | n-Alkanes | < 1.0 | ~100 - 300 ps | Methoxy donors raise barrier; |
| This compound | n-Alcohols | Variable | 300 - 600 ps | Hydrogen bonding/polarity affects barrier height. |
| Tetramethoxystilbene | Cyclohexane | 0.98 | 2.3 ns | Steric/Electronic effects inhibit rotation significantly. |
| Tetramethoxystilbene | Acetonitrile | 0.37 | 16.6 ns | Stabilization of CT state in polar solvent. |
Note: Values for 4,4'-DMS are derived from kinetic trends in Waldeck et al. (See References). The lifetime scales linearly or via power-law with solvent viscosity.
Solvent Dependence Rule
For 4,4'-DMS, the lifetime follows the Kramers' turnover or power-law behavior:
-
Non-polar solvents (Alkanes): Lifetime increases with chain length (viscosity).
-
Polar solvents (Nitriles/Alcohols): Lifetime is modulated by both dielectric friction and specific solute-solvent interactions.
Experimental Protocol: Measuring Short Lifetimes
Because the lifetime is close to the Instrument Response Function (IRF) of standard TCSPC setups (~200 ps), deconvolution is required.
Step-by-Step Workflow
-
Sample Preparation:
-
Solvent: Use spectroscopic grade n-alkanes (e.g., hexane, decane) or nitriles.
-
Concentration: Prepare
M to avoid re-absorption, though aggregation is less of a concern than for planar dyes. -
Degassing: Oxygen quenching is negligible compared to the fast isomerization rate, but purging with
is good practice.
-
-
Excitation Setup:
-
Source: Mode-locked Ti:Sapphire laser (frequency doubled to ~300-310 nm) or Picosecond Diode Laser (375 nm can be used if absorption permits, but UV is optimal).
-
Pulse Width: Must be
ps for accurate deconvolution.
-
-
Detection (TCSPC):
-
Detector: MCP-PMT (Microchannel Plate) is recommended over standard PMT to minimize IRF width.
-
Polarization: Set emission polarizer to Magic Angle (54.7°) . Critical: Rotational diffusion of stilbenes occurs on a similar timescale (~50-100 ps) to the lifetime. Failure to use magic angle will result in bi-exponential artifacts.
-
-
Data Analysis:
-
Measure the IRF using a scattering solution (Ludox or glycogen).
-
Perform Iterative Reconvolution fitting.[1]
-
Model: Single exponential decay (
) is expected in non-viscous solvents. Bi-exponential decay may appear in alcohols due to solvation dynamics.
-
Figure 2: Protocol for picosecond lifetime determination.
References
-
Zeglinski, D. M., & Waldeck, D. H. (1988).[2][3][4] Evidence for dynamic solvent effects on the photoisomerization of this compound. The Journal of Physical Chemistry, 92(3), 692-701. Link
-
Sivakumar, N., Hoburg, E. A., & Waldeck, D. H. (1989).[4] Solvent dielectric effects on isomerization dynamics: Investigation of the photoisomerization of this compound and t-stilbene in n-alkyl nitriles. The Journal of Chemical Physics, 90(4), 2305-2316. Link
-
Wahadoszamen, M., et al. (2006). Solvent Effect on the Photochemical Properties of Symmetrically Substituted trans-3,3',5,5'-Tetramethoxystilbene. The Journal of Physical Chemistry A, 110(46). Link
-
Park, N. S., & Waldeck, D. H. (1990). Implications for multidimensional effects on isomerization dynamics: Photoisomerization study of 4,4'-dimethylstilbene in n-alkane solvents. The Journal of Chemical Physics, 91(2), 943. Link
Safety Operating Guide
4,4'-Dimethoxystilbene proper disposal procedures
Title: Operational Guide: Safe Disposal and Waste Management of 4,4'-Dimethoxystilbene
Executive Summary & Core Directive
This compound (CAS: 4705-34-4), often used as a photo-switching intermediate or in the synthesis of liquid crystals, presents specific disposal challenges due to its aquatic toxicity and photo-isomerization properties.
Operational Directive: Do NOT dispose of this compound down the drain. All waste streams containing this compound must be segregated as Hazardous Chemical Waste and routed for high-temperature incineration.
Chemical Profile & Hazard Assessment
Effective disposal begins with accurate characterization. The following data points dictate the waste stream selection.
| Parameter | Specification | Operational Implication |
| CAS Number | 4705-34-4 | Use for waste manifest labeling. |
| Physical State | Solid (Crystalline/Flakes) | Requires solid waste drums; do not solubilize solely for disposal. |
| Melting Point | ~214°C (trans-isomer) | Stable solid; low risk of melting in standard storage. |
| Solubility | Insoluble in water | Zero drain disposal permitted. |
| Reactivity | Photo-active (cis/trans) | Store waste in amber/opaque containers to prevent uncontrolled isomerization. |
| Key Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Toxic to aquatic life) | Requires "Environmentally Hazardous" labeling. |
Pre-Disposal Logistics: Waste Segregation Strategy
Improper segregation is the leading cause of waste rejection by disposal vendors. Use the following logic flow to determine the correct waste stream for your specific experimental output.
Causality: Mixing this compound with incompatible oxidizers can generate heat; mixing with halogenated solvents when not necessary increases disposal costs significantly.
Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance and cost-efficiency.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired shelf-life chemicals, excess starting material, or failed solid-state reactions.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a poly-liner.
-
Transfer: Transfer the solid using a spark-proof scoop. Avoid generating dust.[1][2][3][4][5][6]
-
Labeling:
-
Storage: Seal tightly. Store in a cool, dry area away from strong oxidizers (e.g., permanganates, perchlorates).
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable for: Filtrates, mother liquors, and flash chromatography fractions.
-
Compatibility Check: Ensure the solvent carrier is compatible with the waste container (e.g., do not put acetone mixtures in certain PVC containers).
-
Segregation:
-
Scenario 1 (Non-Halogenated): If dissolved in Methanol, Ethanol, Ethyl Acetate, or Acetone -> Red Can (Flammable).
-
Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform -> Yellow/Separate Can (Halogenated).
-
-
Concentration Limit: If the concentration of this compound exceeds 5% w/v, note this explicitly on the manifest, as it may precipitate out of solution and clog disposal operational lines.
Protocol C: Spill Cleanup (Emergency Procedure)
Self-Validating Step: If you cannot see the dust cloud, do not assume it is absent. Use a flashlight beam to check for airborne particulates before removing PPE.
-
PPE: Wear nitrile gloves, safety goggles, and an N95 (or P100) particulate respirator.
-
Containment: Do not dry sweep. Dry sweeping generates hazardous dust.
-
Cleanup:
-
Option 1 (Preferred): Use a HEPA-filtered vacuum.
-
Option 2: Wet the powder slightly with an inert solvent (like heptane) or water (if compatible with surface) to suppress dust, then wipe up with absorbent pads.
-
-
Disposal: Place all cleanup materials into Stream A (Solid Hazardous Waste) .
Regulatory Compliance & Classification
US EPA (RCRA) Status: this compound is not a P-listed or U-listed waste. However, under 40 CFR 262.11, the generator must determine if the waste exhibits hazardous characteristics.
-
Determination: Non-listed, but must be managed as hazardous due to aquatic toxicity and potential for eye damage.
-
Waste Code Assignment:
-
If pure: Assign state-specific codes for "Non-RCRA Hazardous Waste" if applicable (e.g., California Code 331).
-
If mixed with solvents: Assign codes based on the solvent (e.g., D001 for Ignitable, F002 for Spent Halogenated Solvents).
-
European CLP Classification:
-
Aquatic Chronic 2 (H411): Material must not enter water courses.
-
Disposal Code (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).
References
-
US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[9] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: this compound.[7][8][10] Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. lookchem.com [lookchem.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
